(3R,5R,6S)-Atogepant
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C29H23F6N5O3 |
|---|---|
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
Clave InChI |
QIVUCLWGARAQIO-FFIZURTESA-N |
SMILES isomérico |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
SMILES canónico |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
(3R,5R,6S)-Atogepant: A Deep Dive into its Mechanism of Action in Migraine Pathophysiology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(3R,5R,6S)-Atogepant is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of episodic and chronic migraine.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Atogepant (B605675), detailing its molecular interactions, cellular effects, and in vivo pharmacology within the context of migraine pathophysiology. The document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this therapeutic agent. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction: The Role of CGRP in Migraine Pathophysiology
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key player in migraine pathogenesis is the neuropeptide calcitonin gene-related peptide (CGRP).[3][4][5] During a migraine attack, the trigeminal ganglion releases CGRP, which leads to vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the perception of pain.[5][6] CGRP exerts its effects by binding to the CGRP receptor, a G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8] This activation triggers downstream signaling cascades, primarily through the Gs alpha subunit, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][9]
This compound: A Potent and Selective CGRP Receptor Antagonist
Atogepant is a potent and selective competitive antagonist of the human CGRP receptor.[2][10] It effectively blocks the binding of CGRP to its receptor, thereby inhibiting the subsequent signaling cascade that leads to migraine pain.[3][4][5]
Molecular Interaction and Binding Affinity
Atogepant exhibits high-affinity binding to the human CGRP receptor. In vitro studies have demonstrated its potent ability to displace radiolabeled CGRP from its receptor.[10]
Table 1: In Vitro Binding Affinity and Functional Potency of Atogepant
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Binding Affinity (Ki) | ||||
| Human Embryonic Kidney (HEK) 293 cells | Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | [2] | |
| Human | Native CGRP Receptor | 0.026 ± 0.005 nM | [2] | |
| Rhesus Monkey | CGRP Receptor | 0.009 ± 0.001 nM | [2] | |
| Rat | CGRP Receptor | 0.13 - 2.1 nM | [2] | |
| Functional Potency (IC50) | ||||
| HEK293 cells | Human α-CGRP-stimulated cAMP | 0.026 nM | [2] | |
| Cos7 cells | Human AMY1 Receptor | ~2.40 nM | ||
| Pharmacodynamic Potency (EC50) | ||||
| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | 1.04 nM | [6] | |
| Human | Capsaicin-Induced Dermal Vasodilation | 1.51 nM | [6] |
Note: Values are presented as mean ± standard error where available.
Downstream Signaling Pathway Modulation
By blocking the CGRP receptor, Atogepant prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This interruption of the primary signaling pathway of CGRP is central to its therapeutic effect.
Selectivity Profile
Atogepant demonstrates selectivity for the CGRP receptor. While it shows some affinity for the amylin-1 (AMY1) receptor, its potency is significantly higher for the CGRP receptor.[8][11] It lacks significant affinity for other related receptors like the adrenomedullin (B612762) and calcitonin receptors.[10]
Preclinical Pharmacology
The efficacy of Atogepant has been demonstrated in several preclinical models of migraine.
In Vitro Cellular Assays
This assay measures the ability of Atogepant to displace a radiolabeled ligand (e.g., [125I]CGRP) from the CGRP receptor.[10]
-
Objective: To determine the binding affinity (Ki) of Atogepant for the CGRP receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human CGRP receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of [125I]CGRP is incubated with the cell membranes in the presence of varying concentrations of Atogepant.
-
Separation: Bound and free radioligand are separated by vacuum filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
This assay measures the ability of Atogepant to inhibit the CGRP-induced increase in intracellular cAMP.[2][10]
-
Objective: To determine the functional potency (IC50) of Atogepant.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured.
-
Incubation: Cells are pre-incubated with various concentrations of Atogepant before being stimulated with a fixed concentration of human α-CGRP.
-
Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course of efficacy of atogepant for the preventive treatment of migraine: Results from the randomized, double-blind ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 10. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Role of (3R,5R,6S)-Atogepant as a CGRP receptor antagonist
An In-depth Technical Guide on the Role of (3R,5R,6S)-Atogepant as a CGRP Receptor Antagonist
Executive Summary
This compound is a potent and selective, orally administered small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed for the preventive treatment of migraine, it represents a significant advancement in migraine prophylaxis, being the first oral CGRP receptor antagonist specifically for this indication.[1][2] This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, key experimental protocols, and clinical efficacy for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
The pathophysiology of migraine is complex, with the neuropeptide CGRP playing a crucial role.[2][3] CGRP is released from trigeminal sensory nerves during migraine attacks, leading to vasodilation, neurogenic inflammation, and pain signal transmission.[2][4] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5]
This compound, the active enantiomer, functions as a competitive antagonist at the CGRP receptor.[6][7] By binding to this receptor, atogepant (B605675) blocks the binding of CGRP, thereby inhibiting its downstream effects.[2][3] This action is believed to prevent migraine attacks by mitigating trigeminal nerve sensitization and reducing neurogenic inflammation.[3] Atogepant's primary site of action is in the periphery, with limited penetration across the blood-brain barrier.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological profile.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | ||||
| Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | Human (recombinant) | Radioligand Binding | [3] |
| Native Human CGRP Receptor | 0.026 ± 0.005 nM | Human | Radioligand Binding | [3] |
| Rhesus CGRP Receptor | 0.009 ± 0.001 nM | Rhesus Monkey | Radioligand Binding | [3] |
| Functional Antagonist Potency (IC50) |
| α-CGRP-stimulated cAMP | 0.026 nM | Human (HEK293 cells) | cAMP Functional Assay |[3] |
Table 2: Pharmacokinetic Properties (Single 60 mg Oral Dose in Adults)
| Parameter | Mean Value | Unit | Condition | Reference |
|---|---|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ~2 | hours | Healthy Adults | [3][8] |
| t1/2 (Terminal Elimination Half-life) | ~11 | hours | Healthy Adults | [3][8] |
| Vz/F (Apparent Volume of Distribution) | 292 | L | Healthy Adults | [1] |
| Plasma Protein Binding | ~95.3 | % | In vitro | [1] |
| Primary Metabolism Route | CYP3A4 | - | - |[1] |
Table 3: Clinical Efficacy in Migraine Prevention (12-Week Phase 3 Trials)
| Endpoint & Trial | Atogepant 10 mg QD | Atogepant 30 mg QD | Atogepant 60 mg QD | Placebo | Reference |
|---|---|---|---|---|---|
| Change in Mean Monthly Migraine Days (MMDs) - Episodic Migraine (ADVANCE) | -3.7 | -3.9 | -4.2 | -2.5 | [9] |
| ≥50% Reduction in MMDs - Episodic Migraine (ADVANCE) | 56% | 59% | 61% | 29% | [9] |
| Change in Mean MMDs - Chronic Migraine (PROGRESS) | - | -6.9 (vs. -5.1 for placebo) | -7.5 (30mg BID) | -5.1 | [10] |
| ≥50% Reduction in MMDs - Chronic Migraine (PROGRESS) | - | 41% (vs. 26% for placebo) | 42% (30mg BID) | 26% |[11] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section details the methodologies for the primary assays used to characterize atogepant.
Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of atogepant for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.[12][13]
-
Objective: To quantify the binding affinity of atogepant to human CGRP receptors.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: 125I-CGRP at a fixed concentration (typically near its Kd).
-
Test Article: this compound in serial dilutions.
-
Buffers: Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and ice-cold wash buffer.
-
-
Protocol:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with the radioligand and varying concentrations of atogepant for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[14]
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[12][14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[14]
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Analysis: Plot the percentage of inhibition against the concentration of atogepant to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Functional Assay
This cell-based assay measures the functional potency (IC50) of atogepant by quantifying its ability to inhibit CGRP-stimulated intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.[7][15]
-
Objective: To determine the functional antagonist activity of atogepant.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human CGRP receptor.
-
Agonist: Human α-CGRP.
-
Test Article: this compound in serial dilutions.
-
Reagents: Cell culture medium, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a cAMP detection kit (e.g., HTRF, GloSensor).[16]
-
-
Protocol:
-
Cell Plating: Seed cells in a 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Replace the medium with buffer containing the phosphodiesterase inhibitor and the desired concentrations of atogepant. Incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of α-CGRP (typically the EC80) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Detection: Stop the reaction and measure intracellular cAMP levels using a chosen detection method as per the manufacturer's protocol.
-
Analysis: Generate a dose-response curve by plotting the cAMP signal against the atogepant concentration to determine the IC50 value.
-
From Molecular Design to Clinical Application
The success of atogepant is rooted in a logical progression from its fundamental molecular properties to its demonstrated clinical utility. High receptor affinity and potent functional antagonism are prerequisites for effective CGRP signaling blockade. A suitable pharmacokinetic profile, particularly its half-life, enables a convenient once-daily dosing regimen that maintains therapeutic drug levels for sustained migraine prevention. This combination of properties translates directly to the clinically observed reduction in migraine frequency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single‐Dose Pharmacokinetics and Safety of Atogepant in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Atogepant for the preventive treatment of chronic migraine (PROGRESS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
(3R,5R,6S)-Atogepant: A Technical Guide to CGRP Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R,6S)-Atogepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, a key component in the pathophysiology of migraine. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of atogepant (B605675) for the CGRP receptor. Detailed methodologies for the key experiments used to characterize these properties, including radioligand binding assays and cAMP functional assays, are presented. Furthermore, this document illustrates the CGRP receptor signaling pathway and the experimental workflows through detailed diagrams to facilitate a comprehensive understanding of atogepant's mechanism of action.
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathogenesis of migraine.[1][2] It is released from trigeminal sensory nerves and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks. Atogepant is a small molecule CGRP receptor antagonist, also known as a "gepant," that has been developed for the preventive treatment of migraine.[1][3] Its therapeutic efficacy is derived from its high affinity and selectivity for the CGRP receptor, thereby blocking the effects of endogenous CGRP.[3][4] This guide delves into the core pharmacological characteristics of this compound, focusing on its interaction with the CGRP receptor.
Binding Affinity of this compound for CGRP Receptors
The binding affinity of atogepant for the CGRP receptor has been determined using radioligand binding assays. These assays measure the ability of atogepant to displace a radiolabeled ligand, typically 125I-CGRP, from the receptor. The affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Binding Affinities (Ki) of Atogepant for CGRP Receptors in Various Species [5]
| Species | Receptor Type | Ki (nM) |
| Human | Cloned | 0.015 |
| Human | Native | 0.026 |
| Rhesus | 0.009 | |
| Rat | 0.7 | |
| Mouse | 0.13 | |
| Rabbit | 2.1 | |
| Dog | 1.2 |
Selectivity Profile of this compound
The selectivity of a drug is crucial for minimizing off-target effects. Atogepant's selectivity has been assessed by evaluating its functional potency at the CGRP receptor compared to other related receptors, such as the amylin (AMY), adrenomedullin (B612762) (AM), and calcitonin (CT) receptors. This is typically determined through functional assays that measure the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a biological function.
Table 2: Functional Potency (IC50) of Atogepant for Human Cloned CGRP and Related Receptors [5]
| Receptor | IC50 (nM) |
| CGRP | 0.026 |
| AM1 | >18000 |
| AM2 | 400 |
| CRT | 6274 |
| AMY1 | 2.4 |
| AMY3 | 1418 |
These data demonstrate that atogepant is highly selective for the CGRP receptor, with significantly lower potency at other related receptors.[4]
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to a cellular response.[7] Atogepant acts as a competitive antagonist, blocking CGRP from binding to its receptor and thereby preventing the initiation of this signaling cascade.[3]
CGRP Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the Ki of atogepant for the CGRP receptor.
Workflow:
References
- 1. Calcitonin gene-related peptide receptor independently stimulates 3',5'-cyclic adenosine monophosphate and Ca2+ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Intracellular pathways of calcitonin gene-related peptide-induced relaxation of human coronary arteries: A key role for Gβγ subunit instead of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Odyssey of (3R,5R,6S)-Atogepant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the preclinical discovery and development of (3R,5R,6S)-Atogepant, a potent, selective, and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine.[1][2] We delve into the core preclinical data, detailing the experimental protocols that defined its pharmacological profile. Quantitative data on receptor binding affinity, functional potency, and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, this guide illustrates the underlying CGRP signaling pathway and the preclinical development workflow through detailed diagrams, offering a comprehensive resource for researchers in the field of migraine therapeutics and drug development.
Introduction: Targeting the CGRP Pathway in Migraine
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[3][4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the perception of pain.[3] Atogepant was developed as a small molecule antagonist of the CGRP receptor, designed to block the effects of CGRP and thereby prevent migraine attacks.
Mechanism of Action: Competitive Antagonism of the CGRP Receptor
Atogepant functions as a competitive antagonist at the human CGRP receptor. The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP). CGRP binding to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Atogepant competitively blocks CGRP from binding to its receptor, thereby inhibiting this downstream signaling.
CGRP Signaling Pathway
The following diagram illustrates the CGRP signaling pathway and the mechanism of action of Atogepant.
Preclinical Pharmacological Profile
The preclinical evaluation of Atogepant established its high affinity, potency, and selectivity for the CGRP receptor through a series of in vitro and in vivo studies.
In Vitro Characterization
The binding affinity of Atogepant for the CGRP receptor was determined using radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.
Table 1: Atogepant CGRP Receptor Binding Affinity (Ki)
| Species | Receptor | Ki (nM) (mean ± SEM) |
|---|---|---|
| Human | Cloned CGRP | 0.015 ± 0.002 |
| Human | Native CGRP | 0.026 ± 0.005 |
| Rhesus | CGRP | 0.009 ± 0.001 |
| Rat | CGRP | 0.7 |
| Dog | CGRP | 1.2 |
The functional potency of Atogepant was assessed by its ability to inhibit CGRP-stimulated cAMP production in cells expressing the human CGRP receptor.
Table 2: Atogepant Functional Potency (IC50) and Selectivity
| Receptor | IC50 (nM) (mean ± SEM) | Selectivity vs. Human CGRP |
|---|---|---|
| Human CGRP | 0.026 ± 0.005 | - |
| Rhesus CGRP | 0.045 ± 0.005 | - |
| Human Amylin 1 (AMY1) | 2.40 | ~92-fold |
| Human Adrenomedullin 1 (AM1) | >10,000 | >10,000-fold |
| Human Adrenomedullin 2 (AM2) | >10,000 | >10,000-fold |
| Human Calcitonin (CTR) | >10,000 | >10,000-fold |
In Vivo Efficacy Models
The in vivo efficacy of Atogepant was evaluated in established animal models of migraine.
This model uses the administration of nitroglycerin, a known migraine trigger in humans, to induce a state of heightened sensitivity in the facial region of rats, which is analogous to the allodynia experienced by migraine patients. Atogepant demonstrated a dose-dependent inhibition of this facial allodynia.
In this model, topical application of capsaicin (B1668287) to the skin of primates causes the release of CGRP from sensory nerve endings, leading to localized vasodilation. This serves as a surrogate for the vasodilation observed in the cranial vasculature during a migraine. Atogepant produced significant inhibition of CIDV in primates.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of Atogepant.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Atogepant for the CGRP receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (CLR and RAMP1) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a 96-well plate format.
-
Components:
-
Cell membranes expressing the CGRP receptor.
-
Radioligand: [125I]-hCGRP.
-
Test compound: Atogepant at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled CGRP.
-
-
Incubation: The components are incubated in a suitable buffer at a controlled temperature to allow binding to reach equilibrium.
-
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of Atogepant in inhibiting CGRP-stimulated cAMP production.
Methodology:
-
Cell Culture: HEK293 cells expressing the human CGRP receptor are seeded in 96-well plates.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of Atogepant.
-
Cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the CGRP-stimulated cAMP production (IC50) is calculated.
Rat Nitroglycerin (NTG) Model of Facial Allodynia
Objective: To assess the in vivo efficacy of Atogepant in a model of migraine-related allodynia.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Allodynia: Nitroglycerin (10 mg/kg) is administered intraperitoneally (i.p.) to induce facial allodynia.
-
Drug Administration: Atogepant (at various doses, e.g., 3-30 mg/kg) or vehicle is administered orally one hour prior to NTG administration.
-
Assessment of Allodynia: Facial allodynia is measured at specific time points after NTG administration using von Frey filaments. The filaments are applied to the periorbital region, and the withdrawal threshold (the filament strength that elicits a withdrawal response) is determined.
-
Data Analysis: The withdrawal thresholds in the Atogepant-treated groups are compared to the vehicle-treated group to determine the extent of inhibition of allodynia.
Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model
Objective: To evaluate the in vivo pharmacodynamic effect of Atogepant on CGRP-mediated vasodilation.
Methodology:
-
Animal Model: Rhesus monkeys are used.
-
Drug Administration: Atogepant or vehicle is administered.
-
Induction of Vasodilation: A solution of capsaicin is applied topically to a marked area on the skin (e.g., forearm).
-
Measurement of Dermal Blood Flow: Changes in dermal blood flow are measured using a laser Doppler imager at baseline and at various time points after capsaicin application.
-
Data Analysis: The inhibition of the capsaicin-induced increase in dermal blood flow by Atogepant is quantified.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Atogepant was characterized in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Comparative Preclinical Pharmacokinetic Parameters of Atogepant
| Parameter | Rat | Dog | Monkey (Rhesus) | Human |
|---|---|---|---|---|
| Tmax (h) | ~2 | N/A | N/A | ~2 |
| t1/2 (h) | N/A | N/A | N/A | ~11 |
| Apparent Volume of Distribution (Vz/F) (L) | N/A | N/A | N/A | 292 |
| Brain Penetration | Minimal | N/A | N/A | Limited |
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology program was conducted to support the clinical development of Atogepant. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose in humans, and establish safety parameters for clinical monitoring. While specific details of all toxicology studies are not publicly available, it has been reported that Atogepant has a favorable safety profile, overcoming the hepatotoxicity issues that were a limitation of some first-generation gepants. Chronic dosing in rats followed by abrupt withdrawal showed minimal behavioral or physical signs, suggesting a low potential for dependence.
Preclinical Development Workflow
The discovery and development of a small molecule CGRP receptor antagonist like Atogepant follows a structured workflow.
Conclusion
The preclinical discovery and development of this compound represent a successful example of targeted drug design. Through a rigorous evaluation of its pharmacology, pharmacokinetics, and safety in preclinical models, Atogepant was identified as a promising candidate for the preventive treatment of migraine. Its high affinity and selectivity for the CGRP receptor, coupled with its oral bioavailability and favorable safety profile, laid a strong foundation for its successful transition into clinical development and eventual approval. This technical guide provides a comprehensive overview of the key preclinical studies that were instrumental in this journey, offering valuable insights for the continued development of novel migraine therapeutics.
References
- 1. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Atogepant: A Deep Dive into Stereochemistry and Enantiomeric Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Atogepant is a potent, selective, and orally bioavailable small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1][2] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and enantiomeric specificity of Atogepant, detailing its absolute configuration, the methods for achieving enantiopurity, and its interaction with the CGRP receptor. While direct quantitative comparisons of the biological activity of Atogepant's stereoisomers are not publicly available, the information presented underscores the critical importance of its defined stereochemistry for its pharmacological effect. This document also outlines detailed experimental protocols for relevant assays, offering a valuable resource for researchers in the field of migraine therapeutics and drug development.
Introduction
Migraine is a debilitating neurological disorder characterized by recurrent episodes of headache, often accompanied by nausea, photophobia, and phonophobia.[3] The calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine.[4][5] Atogepant exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the signaling cascade that leads to migraine pain.[4][6] As with many small molecule drugs, the pharmacological activity of Atogepant is highly dependent on its stereochemistry. This guide delves into the specifics of Atogepant's chiral nature and its implications for its mechanism of action.
Stereochemistry of Atogepant
Atogepant is a complex molecule with multiple chiral centers, resulting in the potential for numerous stereoisomers. However, the clinically approved and therapeutically active form of Atogepant is a single, specific stereoisomer.
Absolute Configuration
The absolute stereochemistry of Atogepant is precisely defined by its IUPAC name: (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide .[7] This specific configuration is essential for its high-affinity binding to the CGRP receptor.
Enantiomeric Specificity and Biological Activity
The interaction between a chiral drug and its biological target is often highly stereospecific. While quantitative data directly comparing the binding affinities and functional potencies of the different stereoisomers of Atogepant are not available in the public domain, the stringent control of its stereochemistry during synthesis and the high potency of the final product strongly indicate a significant difference in activity between the desired enantiomer and its counterparts. For a related macrocyclic CGRP antagonist, a reversal of the spiro center stereochemistry resulted in a roughly 1000-fold decrease in potency, highlighting the critical nature of stereochemistry in this class of compounds.[6]
CGRP Receptor Binding and Functional Antagonism
The (3'S,3S,5S,6R)-enantiomer of Atogepant is a potent antagonist of the human CGRP receptor. In vitro studies have demonstrated its high binding affinity and functional inhibition of CGRP-stimulated cAMP production.[2][6]
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.015 ± 0.002 nM | Cloned human CGRP receptor | [2] |
| 0.026 ± 0.005 nM | Native human CGRP receptor | [2] | |
| Functional Potency (IC50) | 0.026 nM | HEK293 cells | [2] |
Table 1: In Vitro Activity of Atogepant
The high affinity and potency of the specific enantiomer of Atogepant underscore the precise molecular recognition required for its interaction with the CGRP receptor.
Experimental Protocols
CGRP Receptor Competition Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound, such as a stereoisomer of Atogepant, to the human CGRP receptor using a competition binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CGRP receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: [125I]-hCGRP (human calcitonin gene-related peptide).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds: Atogepant stereoisomers.
-
Non-specific Binding Control: High concentration of unlabeled hCGRP (e.g., 1 µM).
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the human CGRP receptor and harvest. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled hCGRP.
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CGRP Receptor Competition Binding Assay Workflow
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
This protocol provides a general method for the analytical or preparative separation of Atogepant stereoisomers using chiral SFC. The synthesis of Atogepant involves the use of chiral SFC to isolate the desired single enantiomer.[1]
Objective: To separate and quantify the stereoisomers of Atogepant.
Materials and Instrumentation:
-
SFC System: Equipped with a pump for CO2, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series).
-
Mobile Phase: Supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol), potentially with a small amount of an additive (e.g., an amine or an acid) to improve peak shape.
-
Sample: A solution of the mixture of Atogepant stereoisomers in a suitable solvent.
Procedure:
-
Method Development (Screening):
-
Screen different chiral stationary phases and co-solvents to identify a system that provides baseline separation of the stereoisomers.
-
Optimize the mobile phase composition (percentage of co-solvent), temperature, and back-pressure to achieve optimal resolution and analysis time.
-
-
Sample Analysis:
-
Dissolve the sample containing the Atogepant stereoisomers in a suitable solvent.
-
Inject the sample onto the equilibrated SFC system.
-
Monitor the elution of the stereoisomers using the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to each stereoisomer based on their retention times.
-
Quantify the relative amounts of each stereoisomer by integrating the peak areas.
-
Chiral SFC Separation Workflow
Signaling Pathway
Atogepant acts as a competitive antagonist at the CGRP receptor, which is a G-protein coupled receptor (GPCR). The binding of CGRP to its receptor normally initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). Atogepant blocks this initial binding step, thereby preventing the downstream signaling that contributes to migraine pathophysiology.
Atogepant's Mechanism of Action on the CGRP Signaling Pathway
Conclusion
The stereochemistry of Atogepant is a critical determinant of its pharmacological activity as a CGRP receptor antagonist. The molecule is synthesized and administered as a single, specific enantiomer, (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide, to ensure optimal interaction with its target and, consequently, its clinical efficacy in the preventive treatment of migraine. While direct comparative data for all its stereoisomers are not publicly available, the necessity for chiral separation during its synthesis underscores the principle of enantiomeric specificity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics for migraine.
References
- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atogepant: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atogepant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
(3R,5R,6S)-Atogepant: A Technical Guide on its Modulation of Trigeminal Nociceptive Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology of migraine is intricate, with the activation of the trigeminovascular system being a key underlying mechanism.[1][2] This system involves the trigeminal ganglion, which sends sensory afferents to intracranial and extracranial structures, and central projections to the trigeminal nucleus caudalis.[3] A critical player in this pathway is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide released from trigeminal sensory neurons.[4][5] CGRP is a potent vasodilator and is considered a pronociceptive factor that facilitates pain responses. Its levels are elevated during migraine attacks, and its infusion can trigger migraine-like headaches in susceptible individuals.
(3R,5R,6S)-Atogepant is an orally administered, small-molecule CGRP receptor antagonist, also known as a gepant. It has been developed for the preventive treatment of both episodic and chronic migraine. The primary mechanism of atogepant (B605675) is to block CGRP signaling, thereby preventing CGRP-mediated nociception and neurogenic inflammation. This document provides an in-depth technical overview of atogepant's pharmacology, its specific effects on the trigeminal nociceptive pathways, and the experimental methodologies used to characterize these effects.
Core Mechanism of Action: CGRP Receptor Antagonism
Atogepant functions as a potent and selective competitive antagonist of the human CGRP receptor. The CGRP receptor is a complex composed of three subunits: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP). The binding of CGRP to this receptor, primarily on vascular smooth muscle cells and trigeminal neurons, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), resulting in vasodilation and sensitization of perivascular nociceptors, contributing to migraine pain.
Atogepant competitively binds to the CGRP receptor, preventing CGRP from binding and activating the downstream signaling pathway. This blockade inhibits the increase of intracellular cAMP, thereby mitigating the vasodilatory and nociceptive effects of CGRP.
Figure 1: Atogepant's antagonism of the CGRP signaling pathway.
Quantitative Pharmacological Profile
Atogepant's interaction with the CGRP receptor has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its pharmacology and pharmacokinetics.
Table 1: In Vitro Pharmacology of Atogepant
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | |
| Native Human CGRP Receptor | 0.026 ± 0.005 nM | ||
| Rhesus CGRP Receptor | 0.009 ± 0.001 nM | ||
| Functional Potency (IC50) | Human α-CGRP-stimulated cAMP assay (HEK293 cells) | 0.026 nM | |
| Receptor Selectivity | Amylin1 Receptor Affinity | Significant | |
| Adrenomedullin, Calcitonin Receptors | Lacked appreciable affinity |
Table 2: Pharmacokinetic Properties of Atogepant (60 mg Oral Dose)
| Parameter | Value | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | |
| t1/2 (Elimination Half-life) | ~11 hours | |
| Cmax (Maximum Plasma Concentration) | 740 ng/mL | |
| AUC (Area Under the Curve) | 3470 ng·h/mL | |
| Apparent Volume of Distribution (Vz/F) | 292 L | |
| Plasma Protein Binding | ~95.3% | |
| Primary Metabolism | Cytochrome P450 (CYP) 3A4 |
Modulation of Trigeminal Nociceptive Pathways: Preclinical Evidence
Preclinical studies have been crucial in elucidating how atogepant's CGRP receptor antagonism translates into an inhibitory effect on the trigeminal nociceptive system.
In a rat model, atogepant demonstrated a dose-dependent inhibition of facial allodynia induced by the migraine trigger nitroglycerine. Furthermore, in a primate model, it produced significant inhibition of capsaicin-induced dermal vasodilation (CIDV), a CGRP-dependent effect.
Studies using a cortical spreading depression (CSD) model, which is thought to be the physiological correlate of migraine aura and a trigger for headache, have provided deeper insights. In anesthetized male rats, orally administered atogepant (5 mg/kg) was shown to attenuate the activation of meningeal nociceptors. Specifically, atogepant did not completely prevent nociceptor activation but significantly reduced the response amplitude and probability in both unmyelinated C-fibers and thinly myelinated Aδ-fibers.
-
C-fibers: The reduction in response was significant in the early phase (first hour) following CSD.
-
Aδ-fibers: A significant reduction in activation was observed in the delayed phase (second and third hours).
Further investigation into central trigeminovascular neurons in the spinal trigeminal nucleus revealed that atogepant preferentially prevents the activation and sensitization of high-threshold (HT) neurons over wide-dynamic-range (WDR) neurons. This is attributed to its more pronounced inhibitory effect on Aδ-fibers, which primarily provide input to HT neurons and express CGRP receptors.
Figure 2: Atogepant's inhibitory effects on trigeminal nociceptive pathways.
Detailed Experimental Protocols
The characterization of atogepant's effects relies on established and validated experimental models.
In Vitro Receptor Binding and Functional Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of atogepant for the CGRP receptor. The protocol typically involves incubating membranes from cells expressing the human CGRP receptor (e.g., SK-N-MC cells or engineered HEK293 cells) with a radiolabeled CGRP ligand (e.g., 125I-CGRP). Increasing concentrations of unlabeled atogepant are added to compete for binding with the radioligand. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of atogepant that inhibits 50% of the specific binding (IC50), from which the Ki is derived.
-
cAMP Accumulation Assays: To measure functional antagonism, cells expressing the CGRP receptor (e.g., HEK293) are stimulated with a CGRP agonist (e.g., α-CGRP) in the presence of varying concentrations of atogepant. The subsequent accumulation of intracellular cAMP is quantified, often using commercially available kits. Atogepant's potency is determined by its ability to inhibit the CGRP-induced cAMP response, expressed as an IC50 value.
In Vivo Models of Trigeminal Nociception
-
Rat Nitroglycerine (NTG) Model of Facial Allodynia: This model is used to assess trigeminal sensitization. Systemic administration of NTG, a nitric oxide donor, induces delayed headache in humans and allodynia in rodents. Animals are administered atogepant prior to NTG injection. Facial allodynia is then measured at various time points by applying mechanical stimuli (e.g., von Frey filaments) to the periorbital region and quantifying the withdrawal response. Atogepant's efficacy is demonstrated by a dose-dependent reduction in this nocifensive behavior.
-
Cortical Spreading Depression (CSD) with Single-Unit Electrophysiology: This is a more complex model to study the activation of trigeminal neurons. In anesthetized rats, a cranial window is created to expose the dura mater. CSD is induced, typically by a pinprick or application of KCl to the cortex. A recording microelectrode is advanced into the trigeminal ganglion to record the single-unit activity of individual meningeal nociceptors (Aδ and C-fibers) that are identified by their response to mechanical and electrical stimulation of the dura. Atogepant or a vehicle is administered (e.g., orally via gavage) prior to CSD induction, and changes in the firing rate and response patterns of the neurons are recorded and analyzed over several hours.
Figure 3: Workflow for a preclinical CSD experiment.
Clinical Efficacy in Migraine Prevention
The preclinical findings on atogepant's ability to inhibit trigeminal nociceptive pathways provide a strong mechanistic basis for its clinical efficacy. Large-scale clinical trials have demonstrated that atogepant significantly reduces the number of monthly migraine days (MMDs) in patients with both episodic and chronic migraine.
Table 3: Summary of Key Phase 3 Clinical Trial Efficacy (ADVANCE Trial - Episodic Migraine)
| Endpoint | Placebo | Atogepant 10 mg | Atogepant 30 mg | Atogepant 60 mg | Reference(s) |
| Change from Baseline in Mean Monthly Migraine Days | -2.48 | -3.69 | -3.86 | -4.2 | |
| ≥50% Reduction in MMDs | 29.0% | 55.6% | 58.7% | 60.8% |
These clinical results confirm that the antagonism of CGRP receptors by atogepant effectively translates from attenuating neuronal firing in preclinical models to providing a tangible preventive benefit for individuals with migraine.
Conclusion
This compound is a highly potent and selective CGRP receptor antagonist that exerts its therapeutic effect by directly intervening in the core pathophysiology of migraine. By competitively blocking CGRP receptors, atogepant prevents the downstream signaling that leads to vasodilation and, crucially, the activation and sensitization of the trigeminal nociceptive pathways. Preclinical evidence robustly demonstrates its ability to attenuate the firing of both peripheral (Aδ and C-fibers) and central (HT) trigeminal neurons. This mechanistic action provides a solid foundation for the clinically observed efficacy of atogepant as a preventive treatment for migraine, offering a targeted approach to reducing the frequency and burden of migraine attacks.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atogepant – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of (3R,5R,6S)-Atogepant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R,6S)-Atogepant is a potent, selective, and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3][4] By blocking the CGRP receptor, Atogepant inhibits CGRP-mediated signaling, which is believed to prevent the vasodilation and neurogenic inflammation associated with migraine attacks.[3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of Atogepant, including its binding affinity, functional potency, and selectivity. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the CGRP signaling pathway and experimental workflows.
Data Presentation
The in vitro pharmacological characteristics of Atogepant have been extensively evaluated using various assays. The following tables summarize the key quantitative data, demonstrating its high affinity and functional antagonism of the CGRP receptor, as well as its selectivity over other related receptors.
Table 1: Atogepant Binding Affinities (Ki) for CGRP Receptors
| Species | Receptor Type | Ki (nM) |
| Human | Cloned | 0.015 ± 0.002 |
| Human | Native | 0.026 ± 0.005 |
| Rhesus | - | 0.009 ± 0.001 |
| Rat | - | 0.7 |
| Mouse | - | 0.13 |
| Rabbit | - | 2.1 |
| Dog | - | 1.2 |
Table 2: Atogepant Functional Potency (IC50) and Selectivity Profile
| Receptor | Assay Type | IC50 (nM) | Fold Selectivity vs. Human CGRP Receptor |
| Human CGRP | cAMP Accumulation | 0.026 | - |
| Human AMY1 | cAMP Accumulation | 2.4 | 92x |
| Human AM1 | cAMP Accumulation | >18,000 | >692,307x |
| Human AM2 | cAMP Accumulation | 400 | 15,385x |
| Human CTR | cAMP Accumulation | 6,274 | 241,308x |
| Human AMY3 | cAMP Accumulation | 1,418 | 54,538x |
Data presented as mean ± standard error of the mean where available. Selectivity is calculated relative to the IC50 value for the human CGRP receptor. A screen against 116 other targets showed no significant activity at concentrations up to 10 µM.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacological profile of Atogepant.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Atogepant for the CGRP receptor. It involves a competitive binding experiment using a radiolabeled CGRP ligand and cell membranes expressing the CGRP receptor.
1.1. Cell Culture and Membrane Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (co-expressing Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Harvest confluent cells by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
1.2. Binding Assay Protocol
-
In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
25 µL of various concentrations of Atogepant (or vehicle for total binding, or a high concentration of unlabeled CGRP for non-specific binding).
-
25 µL of radioligand (e.g., [125I]-human α-CGRP) at a final concentration close to its Kd value.
-
50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Atogepant.
-
Determine the IC50 value (the concentration of Atogepant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of Atogepant to inhibit the increase in intracellular cyclic adenosine (B11128) monophosphate (camp) stimulated by CGRP, thereby determining its functional antagonist potency (IC50).
2.1. Cell Culture and Seeding
-
Cell Line: HEK293 cells stably expressing the human CGRP receptor.
-
Culture Conditions: As described in section 1.1.
-
Cell Seeding:
-
Harvest cells and resuspend in assay medium (e.g., DMEM with 0.1% BSA).
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
2.2. cAMP Assay Protocol
-
Aspirate the culture medium from the wells.
-
Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of various concentrations of Atogepant to the wells and incubate for 15 minutes at 37°C.
-
Add 10 µL of human α-CGRP at a final concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2.3. Data Analysis
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to the concentration of cAMP.
-
Plot the percentage of inhibition of the CGRP-stimulated cAMP response against the logarithm of the concentration of Atogepant.
-
Determine the IC50 value by non-linear regression analysis.
CGRP Signaling Pathway and Mechanism of Atogepant Action
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which requires an intracellular receptor component protein (RCP) for signaling. Upon binding of CGRP, the receptor complex couples to the Gαs protein, which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream signaling events that contribute to vasodilation and pain transmission. Atogepant acts as a competitive antagonist, binding to the CGRP receptor and preventing CGRP from binding and initiating this signaling cascade.
Conclusion
The in vitro pharmacological data for this compound demonstrate that it is a highly potent and selective competitive antagonist of the human CGRP receptor. Its low nanomolar affinity and functional inhibitory activity, coupled with a favorable selectivity profile, support its clinical development for the preventive treatment of migraine. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the in vitro characterization of CGRP receptor antagonists.
References
- 1. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (3R,5R,6S)-Atogepant in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by neurovascular and inflammatory events. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a neuropeptide that mediates nociceptive transmission and neurogenic inflammation. (3R,5R,6S)-Atogepant is an orally administered, small-molecule CGRP receptor antagonist (gepant) approved for the preventive treatment of both episodic and chronic migraine.[1][2][3] This technical guide provides an in-depth exploration of the role of atogepant (B605675) in mitigating neurogenic inflammation, detailing its mechanism of action, presenting key preclinical and clinical data, and outlining the experimental protocols used for its characterization.
Introduction to Neurogenic Inflammation in Migraine
Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve endings. In the context of migraine, activation of the trigeminal nervous system leads to the release of CGRP from trigeminal ganglion neurons that innervate the meningeal vasculature.[4][5] This release triggers a cascade of events including vasodilation of dural blood vessels, plasma protein extravasation, and mast cell degranulation, all of which contribute to the pain and sensitization associated with migraine attacks. CGRP and its receptor are therefore prime targets for therapeutic intervention in migraine.
Atogepant: Mechanism of Action
Atogepant is a potent and selective competitive antagonist of the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, atogepant effectively blocks the binding of CGRP and inhibits its downstream signaling pathways. This blockade prevents the CGRP-mediated vasodilation and subsequent neurogenic inflammation in the dura mater, thereby reducing the activation and sensitization of trigeminal nociceptors that lead to migraine pain.
Signaling Pathway of CGRP and Atogepant's Intervention
The binding of CGRP to its receptor on vascular smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn leads to vasodilation. Atogepant competitively antagonizes CGRP at its receptor, preventing this signaling cascade.
Quantitative Data
The following tables summarize key quantitative data for atogepant from various preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |
| Ki (nM) | Human (cloned) | HEK293 | 0.015 ± 0.002 | |
| Human (native) | SK-N-MC | 0.026 ± 0.005 | ||
| Rhesus Monkey | - | 0.009 ± 0.001 | ||
| Rat | - | 0.7 | ||
| Mouse | - | 0.13 | ||
| Rabbit | - | 2.1 | ||
| Dog | - | 1.2 | ||
| IC50 (nM) | Human | HEK293 | 0.026 | |
| AMY1 Receptor | - | 2.4 |
Table 2: Preclinical Pharmacokinetics of Atogepant
| Parameter | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Oral | Rat | 20 mg/kg | ~1-2 | ~850 | ~6500 | ~11 | |
| Oral | Human | 60 mg | ~2 | 740 | 3470 | ~11 |
Table 3: In Vivo Efficacy of Atogepant
| Model | Species | Atogepant Dose | Endpoint | Result | Reference(s) |
| Nitroglycerin-induced facial allodynia | Rat | 3-30 mg/kg | Facial allodynia | Dose-dependent inhibition | |
| Capsaicin-induced dermal vasodilation (CIDV) | Rhesus Monkey | - | Dermal blood flow | Significant inhibition (EC50 = 1.04 nM) | |
| Capsaicin-induced dermal vasodilation (CIDV) | Human | - | Dermal blood flow | Significant inhibition (EC50 = 1.51 nM) |
Table 4: Clinical Efficacy of Atogepant for Migraine Prevention (12-week studies)
| Study Population | Atogepant Dose | Change from Baseline in Mean Monthly Migraine Days (vs. Placebo) | Reference(s) |
| Episodic Migraine | 10 mg once daily | -3.7 (vs. -2.4) | |
| 30 mg once daily | -3.9 (vs. -2.4) | ||
| 60 mg once daily | -3.5 (vs. -2.4) | ||
| Chronic Migraine | 60 mg once daily | -6.9 (vs. -5.1) | |
| 30 mg twice daily | -7.5 (vs. -5.1) |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of atogepant are provided below.
In Vitro Assays
This assay determines the binding affinity of atogepant to the CGRP receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
-
Radioligand: [¹²⁵I]-hCGRP.
-
Protocol:
-
Membrane Preparation: HEK293 cells expressing the CGRP receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]-hCGRP and varying concentrations of atogepant. Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of atogepant is determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
-
This functional assay measures the ability of atogepant to inhibit CGRP-stimulated cAMP production.
-
Cell Line: HEK293 cells co-expressing human CLR and RAMP1.
-
Protocol:
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of atogepant for a defined period.
-
Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The concentration-response curves for atogepant's inhibition of CGRP-stimulated cAMP production are generated, and the IC50 value is calculated.
-
In Vivo Models
This model is used to assess the efficacy of potential anti-migraine drugs in a rodent model that mimics some aspects of migraine.
-
Animals: Male Sprague-Dawley rats.
-
Inducing Agent: Nitroglycerin (NTG), a nitric oxide donor that can induce headache in migraineurs.
-
Protocol:
-
Acclimation: Rats are acclimated to the testing environment and handling.
-
Drug Administration: Atogepant or vehicle is administered orally at various doses.
-
NTG Administration: After a set pre-treatment time, NTG (e.g., 10 mg/kg, intraperitoneally) is administered to induce a state of heightened sensitivity.
-
Assessment of Facial Allodynia: At specific time points after NTG administration, mechanical allodynia on the face (periorbital region) is assessed using von Frey filaments of varying forces. The withdrawal threshold (the filament force that elicits a withdrawal response) is determined. A positive response includes head withdrawal, facial grooming, or scratching.
-
Data Analysis: The withdrawal thresholds of the atogepant-treated groups are compared to the vehicle-treated group to determine the effect of the drug on NTG-induced allodynia.
-
This model assesses the ability of a CGRP receptor antagonist to block neurogenic vasodilation in the skin.
-
Animals: Rhesus or Cynomolgus monkeys.
-
Inducing Agent: Capsaicin (B1668287), which activates TRPV1 receptors on sensory nerve endings, leading to the release of CGRP.
-
Protocol:
-
Anesthesia and Preparation: The primate is anesthetized, and an area of skin (e.g., forearm or thigh) is shaved.
-
Drug Administration: Atogepant or vehicle is administered.
-
Baseline Measurement: Baseline dermal blood flow is measured using a laser Doppler imager.
-
Capsaicin Application: A solution of capsaicin is applied topically to the prepared skin area.
-
Post-Capsaicin Measurement: Dermal blood flow is measured again at various time points after capsaicin application to quantify the extent of vasodilation.
-
Data Analysis: The change in dermal blood flow from baseline is calculated for both atogepant- and vehicle-treated animals. The inhibitory effect of atogepant on capsaicin-induced vasodilation is then determined.
-
Atogepant and the Attenuation of Neurogenic Inflammation
The preclinical and clinical data strongly support the role of atogepant in mitigating neurogenic inflammation. By blocking the CGRP receptor, atogepant directly inhibits the initial trigger for this inflammatory cascade in the meninges. This leads to a reduction in vasodilation and plasma protein extravasation, key components of neurogenic inflammation. The attenuation of this inflammatory state is believed to be a primary mechanism through which atogepant reduces the frequency and severity of migraine attacks.
Conclusion
This compound is a highly effective preventive treatment for migraine that targets the core mechanism of neurogenic inflammation through potent and selective CGRP receptor antagonism. Its favorable pharmacokinetic profile and demonstrated efficacy in both preclinical models and clinical trials underscore its significance in the management of migraine. This technical guide provides a comprehensive overview of the scientific rationale and experimental foundation for the use of atogepant in mitigating neurogenic inflammation, offering valuable insights for researchers and drug development professionals in the field of headache and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
(3R,5R,6S)-Atogepant: A Technical Whitepaper on Potential Off-Target Effects and Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R,6S)-Atogepant is a potent and selective small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1][2] Its therapeutic efficacy is derived from its high-affinity binding to the CGRP receptor, thereby blocking the vasodilatory and pro-nociceptive actions of CGRP, a key mediator in migraine pathophysiology.[1][2] This technical guide provides an in-depth analysis of the preclinical data evaluating the potential for off-target effects and receptor cross-reactivity of Atogepant. The data presented herein demonstrates a high degree of selectivity for the CGRP receptor with minimal interaction with other receptors, particularly within the calcitonin family, and a broad panel of other physiologically relevant targets.
Introduction
This compound is a second-generation gepant designed for the preventive treatment of both episodic and chronic migraine.[2] The primary mechanism of action is the competitive antagonism of the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By blocking CGRP signaling, Atogepant mitigates neurogenic inflammation and nociceptive transmission, key events in the pathogenesis of migraine. Given the therapeutic landscape of receptor antagonists, a thorough understanding of a drug's selectivity profile is paramount to predicting its safety and tolerability. This document summarizes the key preclinical findings related to Atogepant's potential for off-target binding and functional activity.
Receptor Binding and Functional Activity
The selectivity of Atogepant has been extensively evaluated using in vitro radioligand binding and functional assays. These studies have primarily focused on the calcitonin receptor family, due to structural homology, as well as broader safety pharmacology panels.
Calcitonin Receptor Family Cross-Reactivity
The calcitonin family of receptors includes the CGRP receptor, the amylin receptors (AMY₁, AMY₂, and AMY₃), the adrenomedullin (B612762) receptors (AM₁ and AM₂), and the calcitonin receptor (CTR). Atogepant has demonstrated high affinity and potency for the human CGRP receptor, with significantly lower affinity for other members of this family.
Table 1: Atogepant Binding Affinity (Kᵢ) and Functional Antagonist Potency (IC₅₀) at Human Calcitonin Family Receptors
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Antagonist Potency (IC₅₀, nM) | Fold Selectivity vs. CGRP Receptor (based on IC₅₀) |
| CGRP | 0.015 (cloned), 0.026 (native) | 0.026 | 1 |
| AMY₁ | Not explicitly reported | 2.4 | 92 |
| AM₁ | Not explicitly reported | >18,000 | >692,307 |
| AM₂ | Not explicitly reported | 400 | 15,385 |
| CTR | Not explicitly reported | 6,274 | 241,308 |
| AMY₃ | Not explicitly reported | 1,418 | 54,538 |
Data compiled from publicly available preclinical pharmacology data. Fold selectivity is calculated relative to the IC₅₀ at the human CGRP receptor.
Broad Panel Off-Target Screening
To assess the broader off-target liability, Atogepant was evaluated in a comprehensive safety pharmacology screen. In a panel of 116 targets, including a wide range of receptors, enzymes, and ion channels, Atogepant exhibited no significant activity at concentrations up to 10 µM. This indicates a low potential for off-target-mediated adverse effects at clinically relevant concentrations.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays were utilized to determine the binding affinity (Kᵢ) of Atogepant for the human CGRP receptor.
-
Objective: To quantify the binding affinity of Atogepant to the CGRP receptor.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney 293 (HEK293) cells stably expressing the human CGRP receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes were incubated with a fixed concentration of a radiolabeled CGRP receptor ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of unlabeled Atogepant.
-
Incubation: The reaction mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Cyclic AMP (cAMP) Functional Assays
Functional assays measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) were employed to determine the antagonist potency (IC₅₀) of Atogepant at the CGRP receptor and other calcitonin family receptors.
-
Objective: To determine the functional potency of Atogepant in inhibiting agonist-induced cAMP production.
-
Methodology:
-
Cell Culture: HEK293 cells expressing the target receptor (e.g., CGRP receptor, AMY₁ receptor) were cultured in appropriate media.
-
Pre-incubation: Cells were pre-incubated with varying concentrations of Atogepant.
-
Agonist Stimulation: Cells were then stimulated with a fixed concentration of a specific agonist (e.g., α-CGRP for the CGRP receptor) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The concentration of Atogepant that inhibits 50% of the agonist-induced cAMP production (IC₅₀) was determined by non-linear regression analysis.
-
cAMP Functional Assay Workflow
Signaling Pathways
The primary therapeutic effect of Atogepant is mediated through the CGRP receptor signaling pathway. Understanding this pathway is crucial for contextualizing its mechanism of action.
CGRP Receptor Signaling Pathway
Discussion and Conclusion
The preclinical data for this compound strongly support its designation as a highly selective CGRP receptor antagonist. The quantitative data from in vitro binding and functional assays reveal a potent interaction with the human CGRP receptor and substantially weaker interactions with other members of the calcitonin receptor family. Notably, the selectivity for the CGRP receptor over the AMY₁ receptor is approximately 92-fold, and for other related receptors, it is in the thousands-fold range.
Furthermore, the lack of significant activity in a broad safety pharmacology panel of 116 targets at concentrations well above therapeutic levels suggests a low likelihood of off-target-related adverse events. This high degree of selectivity is a key attribute of Atogepant, contributing to its favorable safety and tolerability profile observed in clinical trials.
References
Methodological & Application
Protocol for the Synthesis of (3R,5R,6S)-Atogepant for Research Applications
For research purposes only. Not for human use.
This document provides a detailed protocol for the synthesis of (3R,5R,6S)-Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine.[1][2][3][4] The synthesis involves a convergent approach, featuring the preparation of two key intermediates followed by their amide coupling to yield the final product.[5]
I. Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a multi-step process that culminates in the formation of an amide bond between a carboxylic acid fragment and a complex amine fragment. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
A. Synthesis of (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid (Carboxylic Acid Fragment)
This synthesis follows a multi-step sequence starting from a diacid.[5]
-
Esterification and Bromination: The initial diacid is converted to its corresponding bis-ester under acidic conditions, followed by bromination to yield a bromopyridine derivative.[5]
-
Reduction and Mesylation: The ester groups are reduced to alcohols, which are subsequently converted to mesylates.[5]
-
Cyclization: The dimesylate is reacted with a pyridone under basic conditions to form a racemic spirocycle.[5]
-
Carbonylation and Chiral Separation: A palladium-mediated carbonylation introduces a methyl ester group. The desired (S)-enantiomer is then isolated using chiral Supercritical Fluid Chromatography (SFC).[5]
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, yielding the target fragment.[5]
B. Synthesis of ((3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-aminium (S)-2-acetamido-3-phenylpropanoate (Amine Fragment Salt)
The synthesis of the amine fragment also involves several steps.[5]
-
Weinreb Amide Formation: A starting carboxylic acid is converted to its Weinreb amide in high yield using phosphorus oxychloride (POCl3).[5]
-
Ketone Synthesis: The Weinreb amide is then reacted with a Grignard reagent to form a methyl ketone.[5]
-
Amino Acid Derivative Formation: The ketone undergoes enolate formation followed by reaction with a racemic mesylate.[5]
-
Enzymatic Reductive Amination and Cyclization: A key enzymatic reductive amination of the ketone using a transaminase induces cyclization to form a pyridone with a high diastereomeric ratio.[5]
-
Epimerization and N-Alkylation: The pyridone undergoes epimerization, followed by selective N-alkylation.[5]
-
Deprotection and Salt Formation: The primary amine is revealed through acidic deprotection and is subsequently treated with an amino acid to form the stable salt.[5]
C. Final Amide Coupling to Yield this compound
The final step involves the coupling of the two synthesized fragments.
-
Free Base Liberation: The amine salt is treated with an aqueous solution of tripotassium phosphate (B84403) monohydrate to liberate the free amine, which is then extracted into an organic solvent such as methyl tertiary butyl ether.[6][7]
-
Amide Coupling: The free amine is dissolved in acetonitrile (B52724) and added to a mixture of the carboxylic acid fragment, aqueous sodium hydroxide, water, and acetonitrile.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are then added to facilitate the amide bond formation.[5][7]
-
Workup and Purification: The reaction mixture is worked up, and the crude product is purified. One documented method involves dissolving the crude product in methanol (B129727) and then precipitating it by the addition of water to yield Atogepant (B605675) with high purity.[7] An alternative purification involves recrystallization from a mixture of isopropyl alcohol and acetonitrile.[6]
III. Quantitative Data Summary
| Step | Reactants/Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| Amine Free Base | Amine Salt, K3PO4·H2O | Methyl tertiary butyl ether, Water | 25-30 | - | - | - | [7] |
| Amide Coupling | Carboxylic Acid, Free Amine, EDC, HOBt, NaOH | Acetonitrile, Water | 25-30 | - | 95 | - | [5][7] |
| Purification 1 | Crude Atogepant | Methanol, Water | 25-30 | - | - | 99.11 | [7] |
| Purification 2 | Crude Atogepant | Isopropyl alcohol, Acetonitrile | 5-15 | - | - | >99.8 | [6] |
IV. Mechanism of Action: CGRP Signaling Pathway
Atogepant functions as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][8] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine.[2][3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to migraine pain.[2][8] Atogepant blocks the binding of CGRP to its receptor, thereby inhibiting these downstream effects and preventing migraine attacks.[2][3][8]
Caption: Atogepant's mechanism of action in the CGRP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Atogepant? [synapse.patsnap.com]
- 3. Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 6. WO2024150250A1 - A process for the preparation of atogepant and its intermediates - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (3R,5R,6S)-Atogepant in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of (3R,5R,6S)-Atogepant in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Atogepant is an orally active calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of episodic migraine.[1] Accurate and precise quantification of Atogepant in biological matrices such as plasma and serum is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The methods outlined below provide robust and reliable approaches for bioanalysis.
Methodologies and Protocols
Two primary analytical techniques are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for higher concentration ranges, and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for lower concentration levels typically observed in pharmacokinetic studies.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from procedures developed for the analysis of Atogepant in bulk and pharmaceutical dosage forms and can be optimized for biological samples with appropriate sample clean-up.
1. Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Protein Precipitation
-
To 500 µL of plasma or serum sample in a microcentrifuge tube, add 1 mL of acetonitrile (B52724).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters Spherisorb ODS2 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and triethylamine (B128534) in a ratio of 55:40:5 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 248 nm.[1]
-
Column Temperature: Ambient.
-
2. Data Presentation: RP-HPLC-UV Method Performance
| Parameter | Result | Reference |
| Linearity Range | 20–120 μg/mL | |
| Limit of Detection (LOD) | 0.125 µg/mL | |
| Limit of Quantification (LOQ) | 0.413 µg/mL | |
| Retention Time | Approximately 5.35 min |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers high sensitivity and selectivity, making it ideal for the quantification of Atogepant in human plasma at low concentrations, as is common in clinical and preclinical studies.
1. Experimental Protocol: LC-MS/MS
-
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., ²H₃-Atogepant).
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Alternative Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
-
To the plasma sample, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Separate the supernatant and perform liquid-liquid extraction with dichloromethane.
-
Evaporate the organic layer and reconstitute the residue in methanol.
-
-
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Zorbax Eclipse C18 (50 x 3 mm) or Xbridge C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mobile phase using 0.1% formic acid in water and acetonitrile. An alternative isocratic mobile phase consists of 0.01% NH₃ in 2 mM ammonium (B1175870) formate (B1220265) (pH 6.4) and acetonitrile (45:55 v/v).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 604→147 for Atogepant.
-
2. Data Presentation: LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (using 50 µL of plasma) | |
| Alternative Linearity Range | 15-600 ng/mL | |
| Run Time | Within 5 minutes |
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the quantification of Atogepant in biological samples.
Caption: Workflow for Atogepant quantification by RP-HPLC-UV.
Caption: Workflow for Atogepant quantification by LC-MS/MS.
Signaling Pathway Context
Atogepant functions by blocking the CGRP receptor, which is a key mechanism in the pathophysiology of migraine. Understanding this pathway provides context for the therapeutic action of the drug being quantified.
Caption: Atogepant's mechanism of action on the CGRP pathway.
References
Application Notes and Protocols for In Vivo Efficacy Testing of (3R,5R,6S)-Atogepant in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atogepant (B605675) is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for the preventive treatment of both episodic and chronic migraine in adults.[3] The underlying mechanism of atogepant involves competitively blocking the CGRP receptor, thereby inhibiting trigeminal nociceptive transmission and neurogenic inflammation, which are key drivers in migraine pathophysiology.[1][4] CGRP levels are known to be elevated during migraine attacks, and intravenous infusion of CGRP can trigger migraine-like headaches in patients.
These application notes provide a detailed framework for designing and executing in vivo experiments to evaluate the efficacy of atogepant in validated animal models of migraine-associated pain. The protocols focus on methodologies that produce robust and reproducible data for preclinical assessment.
Atogepant's Mechanism of Action: CGRP Pathway
Migraine is associated with the activation of the trigeminovascular system. This activation leads to the release of neuropeptides, most notably CGRP, from trigeminal ganglion neurons. CGRP then binds to its receptors on various cells, including those in dural blood vessels and neurons, leading to vasodilation and facilitating pain signal transmission, which contributes to peripheral and central sensitization. Atogepant exerts its therapeutic effect by antagonizing the CGRP receptor, preventing the downstream effects of CGRP binding.
Caption: CGRP signaling pathway in migraine and the antagonistic action of Atogepant.
Experimental Design and Workflow
A robust in vivo study to test atogepant's efficacy involves several key stages: animal acclimatization, baseline sensory testing, induction of a migraine-like state, drug administration, and post-treatment sensory testing. The nitroglycerin (NTG) model is particularly well-suited for testing preventive therapies as repeated administration induces a state of chronic hyperalgesia.
Caption: General experimental workflow for testing Atogepant in a chronic model.
Pharmacokinetic and Dosing Considerations
Proper dose selection is critical for meaningful results. Atogepant's pharmacokinetics are dose-proportional, and its elimination half-life in humans is approximately 11 hours. In rodents, atogepant has a weaker affinity for the CGRP receptor than in humans, which should be considered when selecting doses. Oral administration is the clinical route and should be used in preclinical models for translational relevance. Given a Tmax of approximately 2-3 hours, behavioral testing should be timed accordingly.
Table 1: Atogepant Dosing and Pharmacokinetic Parameters in Rodents
| Parameter | Species | Value | Route | Citation |
|---|---|---|---|---|
| Binding Affinity (Ki) | Rat | 0.7 nM | N/A | |
| Binding Affinity (Ki) | Human | 0.015 ± 0.002 nM | N/A | |
| Tmax (Peak Plasma Conc.) | Human | ~2 hours | Oral | |
| Half-life (t1/2) | Human | ~11 hours | Oral | |
| Effective Dose (Example) | Rat | 5 mg/kg | N/A |
| Biodistribution | Mouse | Reaches TG, Dura, and Brain | Oral | |
Note: Doses for efficacy studies in rodents may need to be higher than human-equivalent doses due to differences in receptor affinity and metabolism. A full dose-response study is recommended.
Detailed Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Chronic Hyperalgesia Model
This model is used to induce a state of persistent mechanical and thermal hypersensitivity, mimicking features of chronic migraine.
-
Objective: To establish a chronic migraine-like pain state in rodents.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g).
-
Materials:
-
Nitroglycerin (NTG) solution (5.0 mg/mL), stored in a glass, light-proof container.
-
Vehicle for NTG: Saline, 6% alcohol, and 16% propylene (B89431) glycol.
-
Sterile syringes and needles (27-gauge).
-
-
Procedure:
-
On Day 0, establish baseline sensory thresholds (see Protocols 2 & 3).
-
On Days 1, 3, 5, 7, and 9, administer NTG (5 mg/kg, i.p. for rats; 10 mg/kg, i.p. for mice) or NTG vehicle. This repeated administration is crucial for inducing a chronic state.
-
Administer atogepant or its vehicle (e.g., via oral gavage) at the desired dose(s) daily throughout the 9-day period, typically 1-2 hours before NTG administration.
-
Conduct final behavioral testing on Day 9, approximately 2 hours after the final NTG injection, to coincide with peak NTG effects and appropriate atogepant plasma concentration.
-
Protocol 2: Assessment of Mechanical Allodynia (Periorbital von Frey Test)
This assay measures cephalic tactile hypersensitivity, which is highly relevant to migraine pain.
-
Objective: To quantify the mechanical withdrawal threshold in the trigeminal nerve distribution area.
-
Materials:
-
Calibrated von Frey filaments (e.g., 0.07g to 8.0g).
-
Elevated mesh platform with individual testing chambers.
-
-
Procedure:
-
Habituate animals to the testing chambers for at least 2-3 days prior to baseline testing.
-
Place the animal in the chamber and allow it to acclimate for 15-20 minutes before testing.
-
Apply von Frey filaments to the periorbital region (midline of the forehead, between the eyes).
-
Apply the filament with enough pressure to cause a slight bend ("C" shape) and hold for 3-5 seconds.
-
A positive response is a brisk withdrawal of the head or swiping at the filament with a paw.
-
Determine the 50% withdrawal threshold using the up-down method. Start with a mid-range filament (e.g., 1.0g for rats). If there is no response, use the next higher filament. If there is a response, use the next lower filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Caption: Logical flow of the 'Up-Down' method for von Frey testing.
Protocol 3: Assessment of Thermal Hyperalgesia (Hot Plate Test)
This test assesses sensitivity to noxious thermal stimuli and involves supraspinal pathways.
-
Objective: To measure the latency of the pain response to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylinder to keep the animal on the heated surface.
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Gently place the animal on the hot plate surface inside the transparent cylinder and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer and remove the animal immediately upon observing the first definitive pain response. This time is the response latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be organized to clearly compare the effects of atogepant against control groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 2: Example Data - Periorbital Mechanical Withdrawal Threshold (g)
| Treatment Group | N | Baseline Threshold (g) | Post-NTG Threshold (g) | % Reversal of Hyperalgesia |
|---|---|---|---|---|
| Vehicle Control | 10 | 7.8 ± 0.5 | 7.5 ± 0.6 | N/A |
| NTG + Vehicle | 10 | 7.6 ± 0.4 | 2.1 ± 0.3* | 0% |
| NTG + Atogepant (10 mg/kg) | 10 | 7.7 ± 0.5 | 5.8 ± 0.4** | 67.3% |
| NTG + Atogepant (30 mg/kg) | 10 | 7.9 ± 0.6 | 7.1 ± 0.5** | 90.9% |
*Hypothetical data. *p<0.001 vs. Vehicle Control; *p<0.001 vs. NTG + Vehicle.
Table 3: Example Data - Hot Plate Response Latency (s)
| Treatment Group | N | Baseline Latency (s) | Post-NTG Latency (s) | % Reversal of Hyperalgesia |
|---|---|---|---|---|
| Vehicle Control | 10 | 15.2 ± 1.1 | 14.9 ± 1.3 | N/A |
| NTG + Vehicle | 10 | 14.8 ± 1.0 | 7.5 ± 0.8* | 0% |
| NTG + Atogepant (10 mg/kg) | 10 | 15.1 ± 1.2 | 11.8 ± 0.9** | 58.9% |
| NTG + Atogepant (30 mg/kg) | 10 | 14.9 ± 1.1 | 14.2 ± 1.1** | 91.8% |
*Hypothetical data. *p<0.001 vs. Vehicle Control; *p<0.001 vs. NTG + Vehicle.
Interpretation: A successful outcome is characterized by a significant increase in the mechanical withdrawal threshold and response latency in the atogepant-treated groups compared to the NTG + Vehicle group. The data should demonstrate that atogepant prevents or reverses the hyperalgesia induced by NTG in a dose-dependent manner. This would provide strong preclinical evidence of atogepant's efficacy as a preventive treatment for migraine.
References
Application Note: Determining the Potency and IC50 of (3R,5R,6S)-Atogepant Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R,6S)-Atogepant is a potent, selective, and orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor developed for the preventive treatment of migraine.[1][2] Migraine pathophysiology involves the activation of the trigeminovascular system, where the release of CGRP plays a crucial role in vasodilation and nociceptive transmission.[1][3][4] Atogepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade. This application note provides detailed protocols for cell-based assays to determine the potency and half-maximal inhibitory concentration (IC50) of Atogepant, crucial parameters for its pharmacological characterization.
Mechanism of Action: CGRP Receptor Antagonism
The canonical CGRP receptor is a G-protein coupled receptor (GPCR) composed of a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Binding of CGRP to its receptor activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in vasodilation and transmission of pain signals. Atogepant competitively antagonizes the CGRP receptor, preventing CGRP binding and the subsequent increase in intracellular cAMP.
Figure 1: CGRP Signaling Pathway and Atogepant's Mechanism of Action.
Potency and IC50 of Atogepant
The potency of Atogepant is a measure of the concentration required to produce a specific level of CGRP receptor antagonism. The IC50 value represents the concentration of Atogepant that inhibits 50% of the maximal CGRP-stimulated response in a given assay. These values are critical for comparing the efficacy of different compounds and for guiding dose selection in clinical studies.
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | HEK293 | 0.026 | |
| IC50 | SK-N-MC | 0.16 | |
| Ki | SK-N-MC | ~0.07 | |
| Ki (human CGRP receptor) | - | 0.026 ± 0.005 |
Experimental Protocols
The following protocols describe cell-based assays to determine the potency and IC50 of Atogepant. The primary method is a functional assay that measures the inhibition of CGRP-induced cAMP production.
Cell Culture
Cell Lines:
-
HEK293 cells: Human Embryonic Kidney 293 cells are commonly used for their robust growth and high transfection efficiency, making them suitable for overexpressing the human CGRP receptor complex.
-
SK-N-MC cells: A human neuroblastoma cell line that endogenously expresses the CGRP receptor.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
cAMP Accumulation Assay
This assay measures the ability of Atogepant to inhibit the CGRP-induced increase in intracellular cAMP.
Materials:
-
HEK293 or SK-N-MC cells
-
Cell culture reagents
-
Human α-CGRP
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Atogepant in assay buffer. The concentration range should be selected to span the expected IC50 value (e.g., 0.001 nM to 1000 nM).
-
Pre-incubation with Atogepant: Remove the culture medium from the wells and add the diluted Atogepant solutions. Incubate for 15-30 minutes at 37°C.
-
CGRP Stimulation: Add a fixed concentration of human α-CGRP to all wells except the negative control. The CGRP concentration should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal window.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data with respect to the control wells (no CGRP, no Atogepant) and the maximum stimulation wells (CGRP only).
-
Plot the normalized response against the logarithm of the Atogepant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Experimental Workflow for Determining Atogepant's IC50.
Conclusion
The cell-based assays described in this application note provide a robust and reliable method for determining the potency and IC50 of Atogepant. A thorough understanding of these pharmacological parameters is essential for the continued development and characterization of CGRP receptor antagonists for the treatment of migraine. The provided protocols can be adapted for high-throughput screening of other potential CGRP receptor modulators.
References
- 1. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Atogepant? [synapse.patsnap.com]
- 4. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing the Blood-Brain Barrier Penetration of (3R,5R,6S)-Atogepant
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atogepant is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1] Its mechanism of action is believed to be primarily peripheral, with limited penetration across the blood-brain barrier (BBB).[1] Understanding the extent of BBB penetration is crucial for characterizing its pharmacological profile and ensuring its safety and efficacy. This document provides detailed application notes and protocols for assessing the BBB penetration of Atogepant using a combination of in silico, in vitro, and in vivo techniques.
In Silico Assessment
In silico models provide an initial, rapid assessment of a compound's potential to cross the BBB based on its physicochemical properties.
Physicochemical Properties of Atogepant
A summary of key physicochemical properties of Atogepant relevant to BBB penetration is presented in Table 1.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight ( g/mol ) | 603.53 | High molecular weight can hinder passive diffusion across the BBB. |
| LogP | 3.8 | Lipophilicity is within a range that can favor membrane permeability. |
| Polar Surface Area (Ų) | 114 | A higher polar surface area can reduce BBB penetration. |
| Hydrogen Bond Donors | 2 | A lower number of hydrogen bond donors is generally favorable for BBB penetration. |
| Hydrogen Bond Acceptors | 8 | A higher number of hydrogen bond acceptors can limit BBB penetration. |
| pKa | Basic: 5.4 (predicted) | Ionization state at physiological pH (7.4) will influence lipophilicity and transport. |
In Vitro Assessment
In vitro models, such as cell-based assays, offer a more direct measure of a compound's ability to cross a cell monolayer that mimics the BBB.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a widely used model for predicting intestinal and, to some extent, BBB permeability.[2][3]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of Atogepant across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Atogepant
-
Lucifer yellow (monolayer integrity marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer.[3]
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity. Additionally, assess the permeability of Lucifer yellow; a Papp of <100 nm/s is generally acceptable.
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add Atogepant (typically at 1-10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add Atogepant in HBSS to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Collection and Analysis: At predetermined time points, collect samples from the receiver chamber and an aliquot from the donor chamber. Analyze the concentration of Atogepant in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio >2 suggests that the compound is a substrate for efflux transporters.
-
Expected Results for Atogepant: While specific Papp values for Atogepant from Caco-2 assays are not publicly available, its known interaction with P-gp and BCRP suggests that it would likely exhibit a significant efflux ratio (ER > 2).
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-glycoprotein, P-gp) are a valuable tool to specifically investigate the role of P-gp in the efflux of a drug candidate.
Experimental Protocol: MDCK-MDR1 Permeability Assay
Objective: To determine if Atogepant is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (as a control)
-
Transwell® inserts
-
Cell culture media and reagents as for the Caco-2 assay
-
Atogepant
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil (B1683045) or cyclosporine A)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture MDCK-MDR1 and wild-type MDCK cells and seed them onto Transwell® inserts. Allow the cells to form a confluent monolayer (typically 3-5 days).
-
Monolayer Integrity Test: Measure TEER to confirm monolayer integrity (>200 Ω·cm²).
-
Transport Experiment (Bidirectional): Perform the bidirectional transport experiment as described for the Caco-2 assay, using both MDCK-MDR1 and wild-type MDCK cell lines. To confirm P-gp mediated transport, the assay can also be performed in the presence of a known P-gp inhibitor.
-
Sample Collection and Analysis: Collect and analyze samples as described for the Caco-2 assay.
-
Data Analysis: Calculate Papp and the efflux ratio (ER) for both cell lines. A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells, which is reduced in the presence of a P-gp inhibitor, confirms that the compound is a P-gp substrate.
Expected Results for Atogepant: Atogepant is a known substrate of P-gp. Therefore, a high efflux ratio (>2) is expected in the MDCK-MDR1 assay, which would be significantly reduced in the presence of a P-gp inhibitor.
In Vivo Assessment
In vivo studies in animal models provide the most physiologically relevant data on BBB penetration.
In Situ Brain Perfusion
The in situ brain perfusion technique in rats allows for the precise control of the composition of the perfusate and direct measurement of brain uptake, independent of peripheral metabolism.
Experimental Protocol: In Situ Brain Perfusion in Rats
Objective: To determine the brain uptake rate and permeability-surface area product (PS) of Atogepant.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., bicarbonate-buffered physiological saline)
-
Atogepant
-
[¹⁴C]-Sucrose or another non-permeable marker
-
Perfusion pump
-
Surgical instruments
-
Scintillation counter or LC-MS/MS
Procedure:
-
Animal Preparation: Anesthetize the rat. Expose the common carotid artery and ligate the external carotid artery branches. Cannulate the common carotid artery.
-
Perfusion: Initiate perfusion with the perfusion buffer containing a known concentration of Atogepant and the non-permeable marker for a short duration (e.g., 5-60 seconds). The perfusion rate should be high enough to replace the cerebral blood flow.
-
Brain Tissue Collection: At the end of the perfusion period, decapitate the animal and collect the brain. Dissect specific brain regions if required.
-
Sample Analysis: Homogenize the brain tissue and analyze the concentration of Atogepant and the non-permeable marker using an appropriate analytical method (LC-MS/MS for Atogepant, scintillation counting for the radiolabeled marker).
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain * V_brain) / (C_perfusate * T) where:
-
C_brain is the concentration of the drug in the brain.
-
V_brain is the volume of the brain.
-
C_perfusate is the concentration of the drug in the perfusate.
-
T is the perfusion time.
-
-
The permeability-surface area (PS) product can be calculated from K_in.
-
Expected Results for Atogepant: Given its limited BBB penetration, Atogepant is expected to have a low brain uptake clearance and PS product in this model.
In Vivo Brain and Plasma Concentration Studies
Direct measurement of Atogepant concentrations in the brain and plasma of animals after systemic administration provides a brain-to-plasma concentration ratio (Kp), which is a common measure of BBB penetration.
Quantitative Data Summary
The following table summarizes the available quantitative data related to Atogepant's pharmacokinetics and distribution.
| Parameter | Species | Value | Reference |
| Pharmacokinetics | |||
| Tmax (oral) | Human | ~2 hours | |
| t1/2 | Human | ~11 hours | |
| Cmax (60 mg dose) | Human | 740 ng/mL | |
| AUC (60 mg dose) | Human | 3470 ng·h/mL | |
| Distribution | |||
| Volume of Distribution (Vz/F) | Human | ~292 L | |
| In Vitro Data | |||
| Caco-2 Papp (A-B) | - | Data not publicly available | - |
| Caco-2 Efflux Ratio | - | Data not publicly available | - |
| MDCK-MDR1 Papp (A-B) | - | Data not publicly available | - |
| MDCK-MDR1 Efflux Ratio | - | Data not publicly available | - |
| In Vivo Data | |||
| Brain-to-Plasma Ratio (Kp) | Rat | Data not publicly available in detail | - |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Conclusion
References
- 1. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3R,5R,6S)-Atogepant in Preclinical Migraine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R,6S)-Atogepant is a potent, selective, and orally bioavailable small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3][4][5] CGRP is a well-validated target in migraine pathophysiology, and its antagonists, known as gepants, represent a significant advancement in migraine treatment.[1][2][3][4][5] Atogepant (B605675) functions by competitively antagonizing CGRP receptors, thereby inhibiting trigeminovascular nociception.[1][2][3][4] Preclinical studies have been instrumental in characterizing the pharmacological profile of atogepant and establishing its efficacy in models relevant to migraine. These application notes provide a summary of key preclinical findings and detailed protocols for commonly used in vitro and in vivo models.
Mechanism of Action
Atogepant is a competitive antagonist of the human CGRP receptor.[1][6] Its primary mechanism involves blocking the binding of CGRP to its receptor, which in turn inhibits the downstream signaling cascade, including the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[1][6] This action effectively counteracts CGRP-mediated events implicated in migraine, such as vasodilation, neurogenic inflammation, and nociceptive transmission.[1] While most potent at the CGRP receptor, atogepant also shows some affinity for the amylin-1 (AMY1) receptor.[1][6]
Data Presentation
In Vitro Pharmacological Profile of Atogepant
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human | CGRP | 0.015 ± 0.002 nM | [1] |
| Rhesus | CGRP | 0.009 nM | [1] | |
| Rat | CGRP | 0.7 nM | [1] | |
| Dog | CGRP | 1.2 nM | [1] | |
| Functional Potency (IC50) | Human | CGRP (cAMP inhibition) | 0.026 ± 0.005 nM | [1] |
| Rhesus | CGRP (cAMP inhibition) | 0.045 ± 0.005 nM | [1] | |
| Human | AMY1 | 2.40 nM | [1] |
In Vivo Efficacy of Atogepant
| Preclinical Model | Species | Atogepant Dose | Key Finding | Reference |
| Nitroglycerin (NTG)-Induced Facial Allodynia | Rat | 3–30 mg/kg | Dose-dependent reduction of facial allodynia. | [1][6] |
| Capsaicin-Induced Dermal Vasodilation (CIDV) | Primate | - | Significant inhibition of CGRP-dependent vasodilation. | [6] |
| Cortical Spreading Depression (CSD) | Rat | 30 mg/kg | Does not alter CSD susceptibility (threshold, amplitude, propagation speed, frequency, and duration).[7][8][9][10] Acts on nociceptive signaling triggered by CSD.[7][8] | |
| CSD-Induced Nociceptor Activation | Rat | 5 mg/kg | Significantly reduces CSD-induced early response in C-fibers and late response in Aδ-fibers.[11][12] | |
| CSD-Induced Central Trigeminovascular Neuron Activation | Rat | 5 mg/kg | Prevents activation and sensitization of high-threshold (HT) neurons but not wide-dynamic range (WDR) neurons.[11][13] |
Mandatory Visualization
Caption: CGRP signaling pathway and the inhibitory action of Atogepant.
Caption: Workflow for the rat nitroglycerin-induced allodynia model.
Experimental Protocols
In Vitro Assays
1. CGRP Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of atogepant for the CGRP receptor.
-
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor.
-
[¹²⁵I]-hCGRP (radioligand).
-
Atogepant at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the CGRP receptor.
-
In a multi-well plate, add cell membranes, [¹²⁵I]-hCGRP, and varying concentrations of atogepant or vehicle.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
Calculate the specific binding at each atogepant concentration and determine the Ki value using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.[1]
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional potency (IC₅₀) of atogepant in inhibiting CGRP-stimulated cAMP production.
-
Materials:
-
HEK293 cells expressing the human CGRP receptor.
-
Human α-CGRP.
-
Atogepant at various concentrations.
-
Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of atogepant or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of human α-CGRP.
-
Incubate for a period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value for atogepant's inhibition of CGRP-stimulated cAMP accumulation.[1]
-
In Vivo Models
1. Rat Nitroglycerin (NTG)-Induced Facial Allodynia Model
-
Objective: To evaluate the efficacy of atogepant in a model of migraine-like pain.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Nitroglycerin (NTG) solution.
-
Atogepant or vehicle for administration (e.g., oral gavage).
-
Von Frey filaments for assessing mechanical allodynia.
-
-
Protocol:
-
Acclimatize rats to the testing environment and handling.
-
Establish a baseline for facial mechanical sensitivity by applying von Frey filaments to the periorbital region and recording the withdrawal threshold.
-
Administer atogepant (e.g., 3-30 mg/kg) or vehicle orally one hour before NTG administration.[1]
-
Induce migraine-like symptoms by injecting NTG (e.g., 10 mg/kg, i.p.).
-
At specific time points post-NTG injection (e.g., 2, 4 hours), re-assess facial mechanical allodynia using von Frey filaments.
-
A significant increase in the withdrawal threshold in the atogepant-treated group compared to the vehicle group indicates efficacy.
-
2. Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model
-
Objective: To assess atogepant's ability to inhibit CGRP-mediated vasodilation in vivo.
-
Animals: Rhesus monkeys.
-
Materials:
-
Capsaicin (B1668287) solution.
-
Atogepant or vehicle.
-
Laser Doppler imaging system to measure dermal blood flow.
-
-
Protocol:
-
Anesthetize the animals and define specific areas on the skin for capsaicin application.
-
Measure baseline dermal blood flow in the defined areas using a laser Doppler imager.
-
Administer atogepant or vehicle.
-
Apply capsaicin topically to the defined skin areas to induce CGRP release and subsequent vasodilation.
-
Measure the change in dermal blood flow at various time points after capsaicin application.
-
Inhibition of the capsaicin-induced increase in blood flow by atogepant demonstrates its CGRP receptor antagonist activity.
-
3. Cortical Spreading Depression (CSD) and Trigeminal Nociception Model
-
Objective: To investigate the effect of atogepant on CSD and the associated activation of trigeminal nociceptive pathways.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Protocol:
-
Anesthetize the rat and perform surgery to expose the cerebral cortex and the trigeminal ganglion or spinal trigeminal nucleus for recording.
-
Administer atogepant or vehicle (e.g., orally or intravenously).
-
Induce CSD by applying a cotton ball soaked in KCl solution to the cortical surface.
-
Record the single-unit activity of dura-sensitive neurons in the trigeminal ganglion or spinal trigeminal nucleus before, during, and after CSD induction.
-
Analyze the firing frequency and response patterns of neurons to assess the effect of atogepant on CSD-induced activation and sensitization of the trigeminovascular system.[11][12][13]
-
References
- 1. Novel insight into atogepant mechanisms of action in migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atogepant – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum conditions for the induction of cortical spreading depression in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. KCl-induced repetitive cortical spreading depression inhibiting trigeminal neuronal firing is mediated by 5-HT1B/1D and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atogepant - an orally-administered CGRP antagonist - attenuates activation of meningeal nociceptors by CSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare (3R,5R,6S)-Atogepant stock solutions for in vitro experiments
Application Note: Preparation of (3R,5R,6S)-Atogepant Stock Solutions
Introduction
This compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It is widely used in research for the preventive treatment of migraines.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro experiments, such as cell-based functional assays or receptor binding studies. This document provides a detailed protocol for the preparation, storage, and handling of Atogepant (B605675) stock solutions to ensure stability and efficacy for experimental use.
Physicochemical Properties and Solubility
Properly dissolving Atogepant is the first step toward a successful experiment. The compound is a solid with a molecular weight of approximately 603.53 g/mol .[5][6] While soluble in organic solvents like DMSO and Methanol, it has limited solubility in aqueous solutions.[1][2] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
Table 1: Physicochemical and Solubility Data for Atogepant
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₃F₆N₅O₃ | [1][7] |
| Molecular Weight | 603.53 g/mol | [5][6] |
| CAS Number | 1374248-81-3 | [6][7] |
| Appearance | Solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 82.85 mM) | [2] |
| Solubility in Methanol | Soluble | [1] |
Note: The use of fresh, anhydrous (hygroscopic) DMSO is recommended as moisture can impact solubility.[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Atogepant in DMSO. This concentration is suitable for subsequent serial dilutions to achieve the desired final concentrations for most in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 6.04 mg of Atogepant per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 603.53 g/mol = 6.0353 g/L = 6.04 mg/mL
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of Atogepant powder (e.g., 6.04 mg) directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Example: If 6.20 mg was weighed, add (6.20 mg / 6.04 mg/mL) = 1.026 mL of DMSO.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the Atogepant powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the tube in an ultrasonic bath for 5-10 minutes.[2] Gentle heating may also be applied if necessary. The final solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.
-
Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and its solutions.
-
Solid Compound: Store the powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[6]
-
Stock Solutions (in DMSO): Store the prepared aliquots at -20°C for up to one month or at -80°C for up to six months.[2] When ready to use, thaw a single aliquot completely at room temperature and mix well before diluting into your experimental buffer or media. Avoid repeated freeze-thaw cycles of the stock solution.
Diagrams and Workflows
Atogepant Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing a stable and accurate Atogepant stock solution for research purposes.
Caption: Workflow for preparing Atogepant stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atogepant - Wikipedia [en.wikipedia.org]
- 4. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atogepant [drugcentral.org]
- 6. medkoo.com [medkoo.com]
- 7. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of (3R,5R,6S)-Atogepant and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of (3R,5R,6S)-Atogepant and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed for use in research and drug development settings.
Introduction
Atogepant is an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine. Understanding its metabolic fate is crucial for a comprehensive assessment of its disposition and potential for drug-drug interactions. The primary route of metabolism for Atogepant is oxidation, primarily mediated by cytochrome P450 3A4 (CYP3A4) with a minor contribution from CYP2D6, followed by glucuronidation.[1] The major circulating metabolite identified in human plasma is M23, a dioxygenated methylated glucuronide of Atogepant, which accounts for approximately 15% of the total drug-related exposure.[2] In addition to M23, at least 11 other metabolites have been detected in feces, each representing less than 10% of the administered radioactive dose.[2]
This document outlines protocols for the sensitive and selective detection of Atogepant and its metabolites in biological matrices, leveraging the power of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Quantitative Analysis of Atogepant in Human Plasma
A validated LC-MS/MS method for the simultaneous quantification of Atogepant in human plasma has been established.[3][4]
Experimental Protocol
Sample Preparation:
-
To 100 µL of human plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled Atogepant or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Separate the supernatant.
-
Perform liquid-liquid extraction with 3 mL of dichloromethane.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Carefully separate the supernatant and evaporate the solvent at 60°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase.
Liquid Chromatography Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01% NH3 in 2 mM ammonium (B1175870) formate (B1220265) : Acetonitrile (45:55, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
Quantitative Data
Table 1: MRM Transitions for Atogepant Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atogepant | 604.2 | 457.2 | 25 |
| Atogepant (Qualifier) | 604.2 | 147.1 | 35 |
Note: The selection of an appropriate internal standard and its corresponding MRM transitions are critical for accurate quantification.
Identification and Characterization of Atogepant Metabolites
The identification of Atogepant's metabolites requires a combination of high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for structural elucidation.
Metabolic Pathways
Atogepant undergoes several biotransformation reactions. The proposed metabolic scheme provides an overview of the expected transformations.
Caption: Proposed metabolic pathway of Atogepant.
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification.
Predicted Mass Fragmentation Patterns
Disclaimer: The following fragmentation patterns are predicted based on the known structure of Atogepant and general principles of mass spectrometry. Experimental verification is required for definitive structural confirmation.
Atogepant: The structure of Atogepant contains several moieties susceptible to fragmentation, including the trifluoroethyl group, the piperidinone ring, and the spirocyclic core.
Predicted Fragmentation of Atogepant (Positive Ion Mode):
-
[M+H]+ at m/z 604.2: The protonated molecule.
-
Loss of trifluoroethane (-C2H3F3): A potential fragmentation leading to a significant neutral loss.
-
Cleavage of the amide bond: This would result in fragments corresponding to the two main structural components.
-
Ring opening of the piperidinone: Could lead to a series of characteristic smaller fragments.
Metabolite M23 (Dioxygenated Methylated Glucuronide of Atogepant): The proposed structure of M23 suggests the addition of two oxygen atoms, a methyl group, and a glucuronic acid moiety to the parent Atogepant structure. The exact positions of these modifications are not yet fully elucidated.
Predicted Fragmentation of M23 (Positive Ion Mode):
-
[M+H]+: The protonated molecule of the metabolite.
-
Neutral loss of glucuronic acid (-176 Da): This is a characteristic fragmentation for glucuronide conjugates and would result in an ion corresponding to the protonated aglycone (dioxygenated methylated Atogepant).
-
Subsequent fragmentation of the aglycone: The fragmentation pattern of the aglycone would be similar to that of oxidized Atogepant, with cleavages influenced by the positions of the additional oxygen and methyl groups.
Table 2: Predicted m/z Values for Atogepant and its Major Metabolite
| Compound | Proposed Formula | [M+H]+ (m/z) | Key Predicted Fragments (m/z) |
| Atogepant | C29H23F6N5O3 | 604.17 | 457.1 (cleavage product), others possible |
| M23 (Dioxygenated Methylated Glucuronide) | C36H35F6N5O11 | 824.22 | 648.2 (aglycone after loss of glucuronic acid) |
Protocol for Metabolite Identification in Biological Matrices
This protocol provides a general framework for the identification of Atogepant metabolites. Optimization will be required based on the specific matrix and instrumentation used.
1. Sample Preparation:
- Plasma: Follow the protein precipitation and liquid-liquid extraction protocol described in section 2.1.
- Urine: Dilute the urine sample (e.g., 1:1 with mobile phase) and centrifuge to remove particulates.
- Feces: Homogenize the fecal sample in an appropriate solvent (e.g., methanol/water), followed by solid-phase extraction (SPE) to clean up the sample.
2. LC-HR-MS/MS Analysis:
- LC System: A UHPLC system is recommended for optimal chromatographic resolution.
- Column: A C18 column with a particle size of ≤ 2 µm is suitable.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements.
- Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS and MS/MS data.
3. Data Analysis:
- Use specialized metabolite identification software to process the raw data.
- Search for potential metabolites by looking for expected mass shifts from the parent drug (e.g., +16 for hydroxylation, +176 for glucuronidation).
- Compare the MS/MS spectra of potential metabolites with the predicted fragmentation patterns.
- Utilize isotopic pattern analysis to confirm the elemental composition of the metabolites.
Conclusion
The mass spectrometry methods outlined in these application notes provide a robust framework for the quantitative analysis of Atogepant and the identification of its metabolites. The provided protocols and predicted fragmentation patterns serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Further experimental work is necessary to confirm the exact structures and fragmentation pathways of all Atogepant metabolites.
References
- 1. Mass Balance and Metabolism of 14C‐Atogepant in Healthy Male Participants: Findings of a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Balance and Metabolism of 14C-Atogepant in Healthy Male Participants: Findings of a Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for (3R,5R,6S)-Atogepant in Capsaicin-Induced Dermal Vasodilation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R,6S)-Atogepant is a potent, selective, and orally bioavailable small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3][4] It is approved for the preventive treatment of episodic and chronic migraine.[1] The capsaicin-induced dermal vasodilation (CIDV) model is a well-validated, non-invasive pharmacodynamic assay used to assess the in vivo activity of CGRP receptor antagonists. This model provides a valuable tool for target engagement and dose selection in the clinical development of CGRP-targeting therapeutics.
Topical application of capsaicin (B1668287), the pungent component of chili peppers, activates the transient receptor potential vanilloid type 1 (TRPV1) receptor on sensory nerve endings in the skin. This activation leads to the local release of vasoactive neuropeptides, most notably CGRP, which causes localized vasodilation and an increase in dermal blood flow. By measuring the inhibition of this capsaicin-induced vasodilation, the pharmacodynamic activity of CGRP receptor antagonists like Atogepant can be quantified.
These application notes provide a detailed overview of the use of this compound in CIDV models, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for human and preclinical studies.
Mechanism of Action and Signaling Pathway
Atogepant functions as a competitive antagonist at the CGRP receptor, preventing the binding of CGRP and subsequently blocking its downstream signaling cascade. In the context of the CIDV model, capsaicin application triggers a neurogenic inflammatory response.
The signaling pathway is as follows:
-
Capsaicin Application: Topically applied capsaicin penetrates the skin.
-
TRPV1 Activation: Capsaicin binds to and activates TRPV1 receptors on primary sensory neurons (Aδ- and C-fibers).
-
Neuronal Depolarization: Activation of the non-selective cation channel TRPV1 leads to an influx of positive ions, causing neuronal depolarization.
-
CGRP Release: This depolarization triggers the release of CGRP from the peripheral terminals of the sensory nerves into the dermal tissue.
-
CGRP Receptor Binding: Released CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), located on vascular smooth muscle cells.
-
Vasodilation: Activation of the CGRP receptor initiates a signaling cascade (involving cAMP and PKA) that results in the relaxation of vascular smooth muscle, leading to vasodilation and a measurable increase in dermal blood flow.
-
Atogepant Inhibition: Atogepant, present systemically after oral administration, competitively blocks the CGRP receptor, preventing CGRP from binding and thereby inhibiting the vasodilatory response.
Data Presentation
The efficacy of this compound in inhibiting capsaicin-induced dermal vasodilation has been quantified in both human and non-human primate models. The key pharmacodynamic parameters are summarized below.
| Species | Model | Parameter | Value | Reference |
| Human | Capsaicin-Induced Dermal Vasodilation | EC50 | 1.51 nM | |
| Human | Capsaicin-Induced Dermal Vasodilation | EC90 | 13.6 nM | |
| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | EC50 | 1.04 nM |
EC50: The mean effective concentration required to inhibit 50% of the capsaicin-induced effect. EC90: The mean effective concentration required to inhibit 90% of the capsaicin-induced effect.
Following a therapeutic oral dose of 60 mg, Atogepant reaches plasma concentrations at or above the EC90 within 30 minutes, and these levels are maintained for 24 hours.
Experimental Protocols
The following are detailed protocols for conducting capsaicin-induced dermal vasodilation studies to evaluate the pharmacodynamic effects of this compound. Protocols for both human and preclinical (rat) models are provided.
Human Clinical Protocol
This protocol is synthesized from established methodologies for CIDV studies with CGRP receptor antagonists.
1. Subject Selection and Preparation:
-
Inclusion Criteria: Healthy adult male and female subjects.
-
Exclusion Criteria: History of skin diseases, allergies to capsaicin or other study components, use of medications that could interfere with dermal blood flow.
-
Acclimatization: Subjects should rest in a temperature-controlled room (~23°C) for at least 30 minutes prior to the start of the procedures.
-
Site Preparation: The volar surface of the forearms is typically used. The area should be clean and free of hair.
2. Study Design:
-
A crossover design is often employed, where each subject receives Atogepant and placebo in different periods, separated by a washout period of at least one week.
-
Atogepant (e.g., 10, 30, or 60 mg) or placebo is administered orally at time = 0 h.
3. Capsaicin Application and Blood Flow Measurement:
-
Materials:
-
Capsaicin solution (e.g., 300 µg and 1000 µg per 20 µL).
-
Vehicle for capsaicin: A mixture of ethanol (B145695), polysorbate 20, and water is commonly used.
-
10-mm rubber 'O'-rings to define the application area.
-
Laser Doppler Imager (LDI) for measuring dermal blood flow.
-
-
Procedure:
-
At predefined time points post-Atogepant/placebo administration (e.g., 0.5 h and 3.5 h), affix 'O'-rings to the volar surface of the forearms.
-
Perform a baseline LDI scan of the application sites.
-
Apply the capsaicin solution (e.g., 20 µL) within the 'O'-rings. Different doses of capsaicin can be applied to different sites.
-
Perform LDI scans at set intervals after capsaicin application (e.g., 10, 20, 30, 45, and 60 minutes) to measure the change in dermal blood flow. The maximum response is typically observed between 30 and 45 minutes.
-
The LDI measures blood flow in arbitrary perfusion units. The response is often expressed as a percentage change from baseline.
-
4. Data Analysis:
-
The area under the curve (AUC) of the blood flow response over time is calculated.
-
The percentage inhibition of the capsaicin-induced response by Atogepant compared to placebo is determined.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to correlate Atogepant plasma concentrations with the degree of inhibition to calculate parameters like EC50 and EC90.
Preclinical (Rat) Protocol
This protocol is based on established CIDV models in rodents.
1. Animal Preparation:
-
Species: Male Lewis rats (or other appropriate strain), ~8 weeks of age.
-
Anesthesia: Anesthetize with an appropriate agent (e.g., pentobarbital (B6593769) IP, followed by isoflurane/oxygen).
-
Site Preparation: Shave the abdomen or another suitable area.
-
Temperature Control: Place the animal on a temperature-controlled blanket to maintain body temperature.
2. Study Design:
-
Animals are divided into groups to receive vehicle or different doses of this compound.
-
Atogepant is typically administered intravenously (IV) or orally (PO) at a set time (e.g., 10-30 minutes) before capsaicin application.
3. Capsaicin Application and Blood Flow Measurement:
-
Materials:
-
Capsaicin solution (e.g., in a vehicle of ethanol and Tween 20).
-
Small rubber 'O'-rings.
-
Laser Doppler Imager (LDI).
-
-
Procedure:
-
Place 'O'-rings on the shaved skin.
-
Administer Atogepant or vehicle.
-
After the predose period, obtain a baseline LDI scan.
-
Apply a small volume (e.g., 8 µL) of capsaicin solution into the 'O'-rings.
-
Perform continuous or serial LDI scans for a defined period (e.g., 25-30 minutes) to measure the increase in dermal blood flow.
-
4. Data Analysis:
-
Calculate the percentage increase in dermal blood flow over baseline for each animal.
-
Compare the response in Atogepant-treated groups to the vehicle control group to determine the dose-dependent inhibition.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to assess significance.
Conclusion
The capsaicin-induced dermal vasodilation model is a robust and reproducible method for assessing the in vivo target engagement of this compound. By demonstrating a potent, concentration-dependent inhibition of CGRP-mediated vasodilation, this model provides crucial pharmacodynamic data that supports dose selection for clinical trials in migraine prevention. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals seeking to utilize this valuable translational tool.
References
- 1. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. files.jofph.com [files.jofph.com]
- 4. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (3R,5R,6S)-Atogepant for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the solubility of (3R,5R,6S)-Atogepant in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Atogepant?
A1: Atogepant is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability. It is practically insoluble in water.[1] However, it is reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] This low aqueous solubility can present a significant hurdle for achieving adequate exposure in in vivo studies when using simple aqueous vehicles.
Q2: Why is my Atogepant formulation showing poor bioavailability in my animal model?
A2: Poor bioavailability of Atogepant in preclinical studies is most likely due to its low aqueous solubility. For oral administration, the compound needs to dissolve in the gastrointestinal fluids to be absorbed. If the dissolution rate is slower than the transit time through the absorption window, bioavailability will be limited. This is a common challenge for BCS Class II compounds.
Q3: What are the general strategies to improve the solubility of a compound like Atogepant for in vivo studies?
A3: Several strategies can be employed to enhance the solubility and oral bioavailability of poorly soluble drugs like Atogepant. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area of the drug, which can improve the dissolution rate.[3][4][5]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into a higher-energy amorphous state, dispersed within a polymer matrix. This can significantly increase the aqueous solubility and dissolution rate.
-
-
Chemical Modifications:
-
Salt Formation: If the drug has ionizable groups, forming a salt can improve its solubility.
-
Co-crystals: Creating a crystalline structure with a co-former can alter the physicochemical properties, including solubility.
-
-
Formulation-Based Approaches:
-
Use of Co-solvents: A mixture of a primary solvent (like water) with a water-miscible solvent in which the drug is more soluble (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) can be used.
-
Surfactant-based Formulations: Micellar solutions or self-emulsifying drug delivery systems (SEDDS) can be created using surfactants (e.g., Tween 80, Cremophor) to solubilize the drug.
-
Complexation: Using complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with the drug, enhancing its solubility.
-
Troubleshooting Guides
Issue 1: Atogepant precipitates out of my dosing vehicle.
Possible Cause: The selected vehicle is not a suitable solvent or the concentration of Atogepant exceeds its solubility limit in that vehicle.
Troubleshooting Steps:
-
Verify Solubility: First, determine the approximate solubility of your Atogepant batch in the chosen vehicle.
-
Reduce Concentration: If possible, lower the concentration of Atogepant in the formulation to below its saturation point.
-
Change Vehicle/Add Co-solvents: If reducing the concentration is not feasible, consider a different vehicle or a co-solvent system. A common approach for preclinical oral gavage studies is to use a suspension.
-
Consider a Suspension: For preclinical oral studies, a uniform suspension is often a practical approach. A common vehicle for suspensions is an aqueous solution of a suspending agent like methylcellulose (B11928114) or carboxymethylcellulose, often with a surfactant like Tween 80 to aid wetting of the drug particles.
Issue 2: Low and variable drug exposure is observed in pharmacokinetic (PK) studies.
Possible Cause: This is a classic sign of dissolution-rate-limited absorption due to the poor solubility of Atogepant. The crystalline form of the drug is likely not dissolving quickly enough in the gastrointestinal tract.
Recommended Solution: Amorphous Solid Dispersion (ASD)
Creating an amorphous solid dispersion (ASD) is a robust strategy to overcome this issue. By converting the crystalline drug into its amorphous form and dispersing it in a polymer, you can achieve a state that is supersaturated upon contact with aqueous fluids, leading to enhanced absorption.
Objective: To prepare an ASD of Atogepant with a hydrophilic polymer to enhance its aqueous solubility and oral bioavailability for in vivo studies.
Materials:
-
This compound
-
Polymer: Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS) or Polyvinylpyrrolidone K30 (PVP K30)
-
Solvent: Dichloromethane/Methanol co-solvent (e.g., 1:1 v/v)
-
Spray Dryer
-
High-performance liquid chromatography (HPLC) system
-
Dissolution testing apparatus
Methodology:
-
Solution Preparation:
-
Dissolve Atogepant and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in the solvent system to form a clear solution.
-
The total solid content in the solution should typically be between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent system. These will need to be optimized.
-
Spray dry the solution to obtain a fine powder.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone.
-
Dry the collected powder under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Drug Content: Determine the drug loading in the ASD using a validated HPLC method.
-
Amorphicity: Confirm the absence of crystallinity using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution profile of the ASD to the crystalline drug.
-
Data Presentation: Example Dissolution Profiles
| Time (minutes) | Crystalline Atogepant (% Dissolved) | Atogepant ASD (% Dissolved) |
| 5 | < 1% | 35% |
| 15 | < 2% | 70% |
| 30 | < 5% | 90% |
| 60 | < 5% | 95% |
Visualizations
Caption: Workflow for preparing and evaluating an Atogepant ASD for in vivo studies.
Caption: Decision logic for troubleshooting poor in vivo exposure of Atogepant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale synthesis of (3R,5R,6S)-Atogepant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of (3R,5R,6S)-Atogepant.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of Atogepant.
Stereoselective Synthesis of the Spirocyclic Amine Fragment
Question 1: We are observing a low diastereomeric ratio in the enzymatic reductive amination step to form the piperidone ring. How can we improve the stereoselectivity?
Answer:
Low diastereoselectivity in the enzymatic reductive amination can be attributed to several factors. Here are some troubleshooting steps to improve the cis:trans ratio:
-
Enzyme and Cofactor Concentration: Ensure the optimal concentration of the transaminase enzyme and the cofactor (e.g., NADPH) are used. An insufficient amount of either can lead to incomplete conversion and reduced selectivity.
-
pH of the Reaction Medium: The pH of the reaction buffer is critical for enzyme activity and selectivity. Perform small-scale experiments to screen a pH range (typically 6.5-8.5) to find the optimal condition for your specific transaminase.
-
Temperature Control: Maintain a constant and optimal temperature throughout the reaction. Temperature fluctuations can negatively impact enzyme stability and performance. The optimal temperature is enzyme-specific, but a range of 25-40°C is a good starting point.
-
Substrate Loading: High substrate concentrations can sometimes lead to substrate inhibition or precipitation, affecting the enzyme's catalytic efficiency. Consider reducing the substrate loading or using a fed-batch approach.
-
Co-solvent Effects: The presence of organic co-solvents can influence enzyme activity and stereoselectivity. If a co-solvent is necessary for substrate solubility, screen different solvents (e.g., DMSO, isopropanol) and their concentrations.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time. Prolonged reaction times might lead to side reactions or product degradation, potentially affecting the diastereomeric ratio.
Question 2: The epimerization of the C3 position in the piperidone intermediate is incomplete, leading to a mixture of diastereomers. What can be done to drive the reaction to completion?
Answer:
Incomplete epimerization using a base like potassium tert-butoxide (t-BuOK) can be addressed by optimizing the following parameters:
-
Base Stoichiometry: Ensure an adequate molar excess of t-BuOK is used. A stoichiometric amount may not be sufficient to drive the equilibrium towards the desired epimer. A 1.5 to 2.0 molar equivalent is a reasonable starting point.
-
Reaction Temperature and Time: The kinetics of epimerization are temperature-dependent. If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50°C). Monitor the reaction by HPLC to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the substrate and the base, as well as the position of the equilibrium. Anhydrous aprotic solvents like THF or 2-methyl-THF are generally preferred. Ensure the solvent is dry, as water can quench the base.
-
Stirring and Mixing: In a large-scale setup, ensure efficient stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized concentration gradients and incomplete reaction.
Final Amide Coupling (EDC/HOBt)
Question 3: The final EDC/HOBt coupling reaction between the spirocyclic carboxylic acid and the amine fragment is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in the final amide coupling step are a common challenge, often due to the complexity and steric hindrance of the coupling partners. Here’s a troubleshooting guide:
-
Reagent Quality and Stoichiometry:
-
EDC and HOBt: Use fresh, high-quality EDC hydrochloride and HOBt. These reagents are moisture-sensitive. Ensure they are stored in a desiccator.
-
Stoichiometry: A common starting point is to use a slight excess of the carboxylic acid (e.g., 1.1 equivalents) and the coupling reagents (e.g., 1.2 equivalents of EDC and HOBt) relative to the amine. Optimization of these ratios may be necessary.[1][2]
-
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) is typically used. Ensure the solvent is anhydrous.
-
Temperature: The reaction is often started at a lower temperature (e.g., 0°C) during the addition of reagents to control the initial exotherm and minimize side reactions, and then allowed to warm to room temperature.[3]
-
pH: The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize the HCl salt of the amine and maintain a basic pH for the coupling. Use 2-3 equivalents of DIPEA.
-
-
Order of Addition: The order of reagent addition can be critical. A common and effective procedure is to pre-activate the carboxylic acid with EDC and HOBt for a short period (e.g., 15-30 minutes) before adding the amine.[3]
-
Side Reactions:
-
N-acylurea formation: This is a common side reaction with EDC. The use of HOBt helps to suppress this by forming a more stable active ester.
-
Racemization: For chiral carboxylic acids, racemization can be a concern. The addition of HOBt helps to minimize this risk.[4]
-
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the water-soluble by-products of the coupling reaction (e.g., the urea (B33335) from EDC) and any unreacted reagents. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
Question 4: We are observing significant amounts of unreacted starting materials (acid and amine) even after prolonged reaction times in the EDC/HOBt coupling. What should we do?
Answer:
If the reaction is stalling, consider the following:
-
Inadequate Activation: The carboxylic acid may not be fully activated. Increase the equivalents of EDC and HOBt (e.g., to 1.5 equivalents each).
-
Steric Hindrance: The coupling of two complex and sterically hindered fragments can be inherently slow. Consider increasing the reaction temperature to 40-50°C after the initial activation at a lower temperature.
-
Alternative Coupling Reagents: If optimizing the EDC/HOBt protocol does not yield satisfactory results, consider switching to a more potent coupling reagent. For sterically hindered substrates, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (n-Propanephosphonic acid anhydride) can be more effective, although they are more expensive for large-scale synthesis.
Purification and Impurity Control
Question 5: We are struggling with the removal of the diastereomeric impurity of the spirocyclic intermediate on a large scale without using chiral SFC. What are the alternatives?
Answer:
Separating diastereomers on a large scale can be challenging. Here are some scalable alternatives to chiral Supercritical Fluid Chromatography (SFC):
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Reversed-phase C18 columns are often effective for separating diastereomers due to their different physical properties.
-
Mobile Phase Optimization: A systematic screening of mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water gradients with additives like trifluoroacetic acid or formic acid) is necessary to achieve optimal separation.
-
Loading and Throughput: While preparative HPLC can handle larger quantities than analytical HPLC, optimizing the sample loading is crucial for achieving good separation and maximizing throughput.
-
-
Crystallization:
-
Diastereomeric Salt Formation: If the spirocyclic intermediate has a basic handle, it can be reacted with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization.
-
Direct Crystallization: Sometimes, the diastereomers themselves have different crystallization behaviors. A careful screening of solvents and crystallization conditions (temperature, cooling rate) may lead to the selective crystallization of the desired diastereomer.
-
Question 6: The final Atogepant product contains several process-related impurities above the acceptable limits. How can we improve the purity?
Answer:
The final purity of Atogepant is highly dependent on the control of impurities throughout the synthesis. Here are some common impurities and strategies for their control:
| Impurity Type | Potential Source | Control and Removal Strategy |
| Diastereomeric Impurity | Incomplete stereoselective reactions or epimerization. | Optimize stereoselective steps (see Troubleshooting Guide 1). Use preparative HPLC or crystallization for removal (see Question 5). |
| Acid Impurity | Incomplete coupling reaction or hydrolysis of the final product. | Drive the final coupling reaction to completion (see Troubleshooting Guide 2). Purify the final product by crystallization. |
| Amine Impurity | Incomplete coupling reaction. | Optimize the stoichiometry of the coupling reaction to ensure the amine is the limiting reagent. Purify the final product by crystallization. |
| Acetyl Impurity | Acetylation of the amine fragment or the final product, potentially from solvents like ethyl acetate (B1210297) under certain conditions. | Use non-acetylating solvents where possible. Purify the final product by crystallization. |
Final Product Purification:
The primary method for purifying the final Atogepant product on a large scale is crystallization .
-
Solvent System: A mixture of a good solvent (e.g., methanol, isopropanol) and an anti-solvent (e.g., water, heptane) is typically used.
-
Procedure: The crude Atogepant is dissolved in the good solvent at an elevated temperature, and the anti-solvent is then added slowly to induce crystallization. The mixture is then cooled gradually to maximize the yield of the pure product.
-
Washing: The filtered crystals should be washed with a suitable solvent mixture to remove any remaining impurities on the surface.
A patent document describes a purification process where crude Atogepant is dissolved in a mixture of isopropyl alcohol and acetonitrile, cooled to precipitate the solid, which is then filtered and washed. Another example involves dissolving the crude product in methanol and then adding water as an anti-solvent.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials that can impact the synthesis of Atogepant?
A1: The quality of starting materials is crucial for the successful synthesis of Atogepant. Key attributes to monitor include:
-
Purity: High purity of the starting materials is essential to avoid the introduction of impurities that may be difficult to remove in later stages.
-
Stereochemical Purity: For chiral starting materials, high enantiomeric or diastereomeric purity is critical to ensure the correct stereochemistry of the final product.
-
Water Content: Many of the reagents used in the synthesis are moisture-sensitive. The water content of starting materials and solvents should be strictly controlled.
-
Residual Solvents and Metals: These can interfere with reactions or act as catalysts for side reactions.
Q2: What in-process controls are recommended for monitoring the large-scale synthesis of Atogepant?
A2: Implementing robust in-process controls (IPCs) is essential for ensuring consistency and quality. Recommended IPCs include:
-
Reaction Completion: Monitoring the disappearance of starting materials and the formation of the product by HPLC at regular intervals.
-
Impurity Profiling: Using HPLC to monitor the formation of known impurities at each step. This allows for early detection of process deviations.
-
Stereochemical Purity: Chiral HPLC or SFC can be used to monitor the diastereomeric or enantiomeric purity of key intermediates.
-
Moisture Content: Karl Fischer titration can be used to check the water content of solvents and reaction mixtures where moisture is critical.
Q3: Are there any specific safety precautions to consider during the large-scale synthesis of Atogepant?
A3: Standard laboratory safety procedures should be followed. Specific points to consider for this synthesis include:
-
Handling of Pyrophoric and Moisture-Sensitive Reagents: Reagents like t-BuOK and some coupling reagents require handling under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: The final amide coupling reaction can be exothermic. Proper temperature control and slow addition of reagents are necessary, especially on a large scale.
-
Solvent Handling: Large volumes of organic solvents are used. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: General Procedure for the Final EDC/HOBt Coupling
-
Reactor Setup: Charge the spirocyclic carboxylic acid fragment (1.1 eq) and HOBt (1.2 eq) into a clean, dry, and inerted reactor.
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the reactor and stir to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Pre-activation: Stir the mixture at 0-5 °C for 15-30 minutes.
-
Amine Addition: In a separate vessel, dissolve the amine fragment (1.0 eq) and DIPEA (2.5 eq) in the reaction solvent. Add this solution to the reactor slowly, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Atogepant.
-
Protocol 2: General Procedure for the Final Crystallization of Atogepant
-
Dissolution: Charge the crude Atogepant into a clean reactor. Add a suitable solvent (e.g., methanol or a mixture of isopropanol (B130326) and acetonitrile) and heat the mixture to 50-60 °C with stirring until all the solid dissolves.
-
Anti-solvent Addition: Slowly add an anti-solvent (e.g., water or heptane) to the solution at the same temperature until slight turbidity is observed.
-
Crystallization: Cool the mixture slowly to room temperature over several hours to allow for crystal formation.
-
Cooling: Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Filtration: Filter the crystalline solid and wash the filter cake with a cold mixture of the crystallization solvents.
-
Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the final EDC/HOBt coupling step.
Caption: Logical relationship between common impurities and their control strategies.
References
Troubleshooting variability in (3R,5R,6S)-Atogepant in vitro assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3R,5R,6S)-Atogepant in in vitro assays. The information is designed to help identify and resolve sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Atogepant (B605675) is a potent and selective competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] By blocking the CGRP receptor, atogepant inhibits the downstream signaling pathways initiated by CGRP, which are implicated in the pathophysiology of migraine.[1] The primary downstream signaling pathway affected is the Gs-protein coupled activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
Q2: What are the expected in vitro potency values for Atogepant?
The reported in vitro potency of Atogepant can vary slightly depending on the specific assay conditions and cell system used. However, it consistently demonstrates high affinity and potency.
| Parameter | Value | Cell Line | Assay Type |
| Binding Affinity (Ki) | 0.015 ± 0.002 nM | HEK293 (cloned human CGRP receptor) | Radioligand Binding |
| 0.026 ± 0.005 nM | SK-N-MC (native human CGRP receptor) | Radioligand Binding | |
| Functional Potency (IC50) | 0.026 nM | HEK293 (human α-CGRP-stimulated) | cAMP Functional Assay |
Data compiled from multiple sources.
Q3: We are observing significant variability in our IC50 values for Atogepant in our cAMP functional assay. What are the potential causes?
Variability in IC50 values for a potent antagonist like Atogepant in a cAMP functional assay can stem from several factors. Here are some common causes to investigate:
-
Cell Health and Passage Number: The health and passage number of your cells are critical. Cells that are unhealthy, have been passaged too many times, or are at too high a confluence can exhibit altered receptor expression and signaling capacity, leading to inconsistent results.
-
Agonist Concentration: In an antagonist assay, the concentration of the CGRP agonist used to stimulate the cells is crucial. Using an agonist concentration at or near the EC80 is recommended to ensure a robust and reproducible assay window.
-
Reagent Quality and Preparation: Ensure the quality and consistent preparation of all reagents, including the CGRP agonist, Atogepant stock solutions, and assay buffers. Atogepant is soluble in DMSO.
-
Incubation Times: Inconsistent incubation times with the antagonist (pre-incubation) or the agonist can lead to variability. Ensure these times are standardized across all experiments.
-
Assay-Specific Parameters: Factors such as cell density per well, assay volume, and the specific cAMP detection kit being used can all contribute to variability.
Q4: Our radioligand binding assay for the CGRP receptor is showing high non-specific binding. How can we troubleshoot this?
High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate determination of binding affinity (Ki). Here are some troubleshooting steps:
-
Radioligand Concentration: Use a radioligand concentration at or below the Kd value to minimize NSB.
-
Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA), into your assay buffer to reduce the binding of the radioligand to non-receptor components.
-
Filter Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can help to reduce radioligand binding to the filter itself.
-
Washing Steps: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Membrane Protein Concentration: Titrate the amount of cell membrane protein used in the assay to find the optimal balance between specific signal and NSB.
Troubleshooting Guides
Guide 1: Inconsistent Results in CGRP Receptor Functional (cAMP) Assays
This guide provides a systematic approach to troubleshooting variability in cAMP functional assays with Atogepant.
Caption: Troubleshooting workflow for cAMP functional assays.
Guide 2: High Background in CGRP Receptor Radioligand Binding Assays
This guide outlines steps to reduce high non-specific binding in radioligand binding assays.
Caption: Troubleshooting workflow for radioligand binding assays.
Experimental Protocols
Protocol 1: CGRP Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Atogepant for the CGRP receptor.
-
Membrane Preparation:
-
Culture cells expressing the CGRP receptor (e.g., HEK293 or SK-N-MC) to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable CGRP radioligand (e.g., [125I]-CGRP), and varying concentrations of unlabeled Atogepant.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled CGRP.
-
For total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki value for Atogepant.
-
Protocol 2: CGRP Receptor Functional (cAMP) Assay
This protocol outlines a method for a functional assay to measure the antagonist activity of Atogepant on CGRP-induced cAMP production.
-
Cell Seeding:
-
Seed cells expressing the CGRP receptor into a 96-well plate at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of Atogepant for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a CGRP agonist (e.g., at EC80) for a specific time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Atogepant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Atogepant.
-
Atogepant Signaling Pathway
The following diagram illustrates the mechanism of action of Atogepant in the CGRP signaling pathway.
Caption: Atogepant's role in the CGRP signaling cascade.
References
- 1. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of (3R,5R,6S)-Atogepant in rodent models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of (3R,5R,6S)-Atogepant in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for atogepant (B605675) in rat and mouse models?
A common effective dose for atogepant in rodent models is in the range of 3-30 mg/kg for rats and around 30 mg/kg for mice, typically administered via oral gavage.[1][2] In a rat nitroglycerin (NTG) model, a dose-dependent reduction in facial allodynia was observed with oral doses of 3–30 mg/kg administered one hour before the NTG challenge.[1][3] In a mouse model using optogenetically induced spreading depolarization (SD), a 30 mg/kg oral dose of atogepant was shown to alleviate SD-induced pain-like behaviors.[4] For intravenous administration in rats, a dose of 5 mg/kg has been used.
Q2: Why are atogepant doses in rodents often higher than human-equivalent doses?
The primary reason for higher doses in rodents is the difference in binding affinity of atogepant for CGRP receptors across species. Atogepant has a weaker affinity for rat CGRP receptors (Ki = 0.7 nM) compared to its high affinity for human CGRP receptors (Ki = 0.015 nM). Therefore, a higher dose is required in rats to achieve sufficient receptor saturation and elicit a pharmacological response. The doses used in studies are typically selected to achieve plasma concentrations that ensure supra-maximal inhibition of the target receptor.
Q3: What is the most common and effective route of administration for atogepant in rodent studies?
Oral gavage is the most frequently used and well-documented route for administering atogepant in both rat and mouse models to ensure precise dosing. Studies have also explored intranasal administration in mice, which may result in preferential delivery of atogepant to the trigeminal ganglion compared to the oral route. Intravenous infusion has also been utilized in some rat studies to investigate central nervous system effects.
Q4: How should atogepant be formulated for oral administration in rodents?
A common vehicle for preparing atogepant for oral gavage is 100% Polyethylene Glycol 400 (PEG400). For intravenous administration in rats, a vehicle consisting of 50% dextrose water, 40% PEG 400, and 10% tocopherol has been used. The choice of vehicle is critical for ensuring the solubility and stability of the compound. Researchers should always perform small-scale solubility tests before preparing a large batch for animal studies.
Q5: What is the typical pharmacokinetic profile of atogepant in rodents?
Following oral administration in mice, atogepant reaches maximum concentrations (Cmax) in both plasma and the trigeminal ganglion at approximately three hours, with levels decreasing at six and twelve hours. Notably, atogepant concentration in the parietal brain cortex of mice has been observed to increase for up to six hours, reaching a brain/plasma concentration ratio of 5.6. The highest accumulation of the drug in the dura mater also occurs around three hours post-dosing.
Data Summary Tables
Table 1: Atogepant Dosage and Efficacy in Preclinical Rodent Models
| Species | Model | Dosage | Administration Route | Key Efficacy Finding | Citation(s) |
| Rat | Nitroglycerin (NTG)-induced facial allodynia | 3-30 mg/kg | Oral | Dose-dependent reduction of facial allodynia. | |
| Rat | Cortical Spreading Depression (CSD) | 5 mg/kg | Intravenous (IV) | Prevented activation and sensitization of the majority of high-threshold trigeminovascular neurons. | |
| Rat | Cortical Spreading Depression (CSD) | 5 mg/kg | Oral Gavage | Significantly reduced the response probability and amplitude in both C- and Aδ-meningeal nociceptors. | |
| Mouse | Spreading Depolarization (SD)-induced pain | 30 mg/kg | Oral Gavage | Alleviated periorbital allodynia-like behavior and facial grimace. |
Table 2: Pharmacokinetic and Biodistribution Parameters of Atogepant in Mice
| Parameter | Route | Time Point / Value | Tissue / Fluid | Key Finding | Citation(s) |
| Cmax | Oral | ~3 hours | Plasma, Trigeminal Ganglion | Peak concentrations reached at approximately 3 hours post-dose. | |
| Peak Accumulation | Oral | ~3 hours | Dura Mater | Highest accumulation observed at 3 hours. | |
| Brain Penetration | Oral | Up to 6 hours | Parietal Brain Cortex | Contents increased linearly for up to 6 hours. | |
| Brain/Plasma Ratio | Oral | 6 hours | Parietal Brain Cortex / Plasma | Reached a ratio of 5.6. | |
| Alternative Route | Intranasal | N/A | Trigeminal Ganglion | Resulted in preferred delivery to the trigeminal ganglion compared to oral route. |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oral atogepant mitigates spreading depolarization-induced pain and anxiety behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral atogepant mitigates spreading depolarization-induced pain and anxiety behavior in mice | springermedizin.de [springermedizin.de]
Addressing analytical challenges in detecting low concentrations of (3R,5R,6S)-Atogepant
Welcome to the technical support center for the bioanalysis of (3R,5R,6S)-Atogepant. This resource is designed for researchers, scientists, and drug development professionals to address the analytical challenges associated with detecting low concentrations of Atogepant in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing low concentrations of Atogepant?
A1: The main challenges in detecting low concentrations of this compound, particularly in complex biological matrices like plasma, include:
-
Achieving sufficient sensitivity: Reaching the required lower limit of quantification (LLOQ) to accurately measure pharmacokinetic profiles.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Atogepant, leading to inaccurate quantification.[1][2][3] This is a significant concern at low analyte concentrations where the signal-to-noise ratio is inherently lower.
-
Analyte recovery and stability: Ensuring consistent and high recovery of Atogepant during sample preparation is crucial. The stability of Atogepant in the biological matrix during collection, storage, and processing must be maintained to prevent degradation and inaccurate measurements.[4][5]
-
Chromatographic performance: Poor peak shape, retention time shifts, or inadequate separation from interfering peaks can all impact the accuracy and precision of quantification at low levels.
Q2: Which analytical technique is most suitable for quantifying low concentrations of Atogepant?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of Atogepant in biological samples. This method offers the high sensitivity and specificity required for bioanalytical studies. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity for very low concentrations encountered in some pharmacokinetic studies.
Q3: What are common sources of matrix effects and how can they be minimized?
A3: Matrix effects are a common issue in LC-MS/MS bioanalysis and can arise from various components in the sample matrix, such as phospholipids, salts, and metabolites, that co-elute with the analyte and interfere with its ionization.
Strategies to minimize matrix effects include:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering components than protein precipitation (PPT).
-
Chromatographic separation: Optimizing the HPLC method to separate Atogepant from co-eluting matrix components is critical. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving the accuracy of quantification.
-
Matrix-matched calibration standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Q4: What are the key validation parameters to assess for a bioanalytical method for Atogepant?
A4: According to regulatory guidelines (e.g., FDA), a bioanalytical method for Atogepant should be validated for the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Sensitivity (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Troubleshooting Guides
Issue 1: Low Signal Intensity or Inability to Reach the Desired LLOQ
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters for Atogepant, including precursor/product ion selection, collision energy, and ion source settings (e.g., spray voltage, gas flows, temperature). |
| Inefficient Ionization | Adjust mobile phase pH to promote the formation of the desired protonated or deprotonated molecule. Ensure the electrospray needle is properly positioned and clean. |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation method. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction for cleaner samples and potentially higher recovery. |
| Analyte Degradation | Investigate the stability of Atogepant under the sample handling and storage conditions. Ensure samples are kept at the appropriate temperature and consider the use of stabilizers if necessary. |
| Diverted Flow or Leaks | Check for leaks in the LC system and ensure that the flow is being properly directed to the mass spectrometer. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. |
| Variable Matrix Effects | Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for variability. |
| Instrument Instability | Check for fluctuations in LC pump pressure and MS signal. Clean the ion source and perform system suitability tests to ensure consistent performance. |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. Optimize the needle wash solvent and injection sequence to minimize this effect. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Quantify the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. Implement strategies to mitigate matrix effects as described in the FAQs. |
| Incorrect Calibration Curve | Ensure the calibration standards are accurately prepared and that the calibration range is appropriate for the expected sample concentrations. Use a suitable weighting factor for the regression analysis. |
| Interference from Metabolites or Other Compounds | Review the mass spectrometry data for co-eluting peaks with the same mass transition as Atogepant. Adjust the chromatography to separate the interfering peaks. |
| Analyte Instability in Stock or Working Solutions | Verify the stability of Atogepant in the solvents used for stock and working solutions. Prepare fresh solutions as needed. |
Quantitative Data Summary
The following tables summarize quantitative data from published analytical methods for Atogepant.
Table 1: HPLC Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 20 - 120 µg/mL | |
| LOD | 0.125 µg/mL | |
| LOQ | 0.413 µg/mL | |
| Recovery | 98.63 - 99.82% | |
| Precision (%RSD) | Intraday: 0.20, Interday: 0.24 |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 15 - 600 ng/mL | |
| LLOQ | 15 ng/mL | |
| Recovery | 96.25 - 102.58% | |
| Matrix Effect (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
This protocol is based on a published LC-MS/MS method for the analysis of Atogepant in human plasma.
-
Spike Internal Standard: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., Frovatriptan at a suitable concentration).
-
Protein Precipitation: Add 500 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of dichloromethane (B109758) and vortex for 5 minutes.
-
Second Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example based on published methods.
-
LC System: A suitable HPLC or UHPLC system.
-
Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.01% NH3 in 2 mM ammonium (B1175870) formate (B1220265) (pH 6.4) and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Atogepant: m/z 604 → 147
-
Frovatriptan (Internal Standard): m/z 244 → 156
-
Visualizations
References
- 1. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to prevent non-specific binding of (3R,5R,6S)-Atogepant in cellular assays
Welcome to the technical support center for cellular assays involving (3R,5R,6S)-Atogepant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common issues, particularly non-specific binding, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Atogepant is an orally administered small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4] It is used for the preventive treatment of migraine.[1] Its mechanism involves competitively blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP, such as vasodilation and pain signal transmission, which are implicated in migraine pathophysiology. Atogepant exhibits high potency and selectivity for the human CGRP receptor.
Q2: What are the common causes of non-specific binding in cellular assays involving small molecules like Atogepant?
A2: Non-specific binding (NSB) for small molecules in cellular assays can arise from several factors:
-
Hydrophobic Interactions: Compounds with high lipophilicity (a high LogP value) can non-specifically associate with plasticware (e.g., microplates, pipette tips) and cellular lipids. Atogepant has a calculated XLogP3-AA value of 3.4, indicating a degree of lipophilicity.
-
Ionic Interactions: Charged molecules can interact electrostatically with oppositely charged surfaces on cells or plasticware.
-
High Compound Concentration: Using concentrations of Atogepant that are too high can lead to an increase in low-affinity, non-specific interactions.
-
Insufficient Blocking: Failure to adequately block unoccupied sites on the assay plate or cell surface can leave them available for non-specific adherence.
-
Cell Health and Density: Unhealthy or dead cells can exhibit increased non-specific binding due to compromised membrane integrity. Similarly, overly dense cell cultures can also contribute to higher background.
-
Presence of Serum Proteins: Atogepant is extensively protein-bound in plasma (~95.3%). If assays are conducted in the presence of serum (like Fetal Bovine Serum, FBS), the free concentration of Atogepant available to bind its target can be significantly reduced, while also potentially increasing background noise.
Q3: I'm observing a high background signal in my Atogepant assay. How can I determine if this is due to non-specific binding?
A3: To diagnose non-specific binding, you should include the following controls in your experimental design:
-
No-Target Control: Use a cell line that does not express the CGRP receptor. A high signal in these cells indicates binding to other cellular components or the plate surface.
-
Blank Control (No Cells): Run the assay in wells without cells but with all other reagents, including Atogepant. A signal here points directly to non-specific binding to the assay plate itself.
-
Competition Assay: Co-incubate your labeled Atogepant (if applicable) with a large excess of unlabeled Atogepant or another known CGRP receptor antagonist. A significant portion of the signal should be displaced in a specific binding scenario. The remaining signal represents non-specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to reducing non-specific binding of Atogepant in your cellular assays.
Step 1: Optimizing Assay Buffer and Conditions
Modifying the assay buffer is often the first and most effective step.
-
Incorporate a Non-ionic Detergent: Detergents can disrupt hydrophobic interactions. Add a low concentration of a non-ionic detergent to your assay and wash buffers.
-
Add a Blocking Protein: Including a protein like Bovine Serum Albumin (BSA) can block non-specific sites on both the cells and the plasticware.
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer can help shield electrostatic interactions.
Table 1: Recommended Starting Concentrations for Buffer Additives
| Additive | Starting Concentration | Purpose | Considerations |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions | May disrupt cell membranes at higher concentrations. Optimize carefully. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific protein/surface binding sites | Ensure BSA is fatty-acid free, as this can affect lipophilic compounds. |
| Sodium Chloride (NaCl) | Increase from 150 mM to 300-500 mM | Reduces ionic interactions | High salt may affect cell viability or specific binding. Test a range of concentrations. |
Step 2: Modifying Experimental Procedure
Procedural changes can significantly impact background signals.
-
Use Low-Binding Plates and Tips: For lipophilic compounds like Atogepant, using specially treated low-retention plasticware can prevent the compound from adsorbing to surfaces.
-
Optimize Atogepant Concentration: Perform a dose-response curve to find the lowest concentration of Atogepant that gives a robust specific signal. This minimizes the potential for off-target binding.
-
Increase Wash Steps: Increase the number and vigor of wash steps after the incubation with Atogepant to more effectively remove unbound and non-specifically bound molecules.
-
Reduce Incubation Time: Determine the minimum incubation time required to reach binding equilibrium. Longer-than-necessary incubations can lead to increased non-specific binding.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting non-specific binding.
References
Technical Support Center: Refinement of Purification Techniques for High-Purity (3R,5R,6S)-Atogepant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (3R,5R,6S)-Atogepant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low overall purity (<99%) after initial purification. | Incomplete removal of various process-related impurities. | - Perform a recrystallization step. A common method involves dissolving the crude Atogepant (B605675) in methanol (B129727), followed by the slow addition of water to induce precipitation of the purified product.[1] - Consider a purification step involving a mixture of isopropyl alcohol and acetonitrile (B52724).[2] |
| High levels of diastereomeric impurity (>0.1%). | Inefficient separation of stereoisomers during crystallization. | - A specific purification process has been shown to reduce the diastereomer impurity from 0.26% to 0.05%. This involves dissolving the material in methanol, filtering, removing the solvent, and then precipitating the product by adding water to a methanol solution.[1][2] |
| Presence of acetyl impurity. | This is a known process-related impurity.[1] | - The methanol/water recrystallization method has been demonstrated to reduce the acetyl impurity to as low as 0.01%.[1][2] |
| Acid or Amine impurities detected in HPLC analysis. | Incomplete reaction or carryover from previous synthetic steps. | - Washing the organic layer with aqueous solutions such as sodium bicarbonate and citric acid during the workup can help remove acidic and basic impurities.[1][2] - The purification process involving methanol and water has been shown to reduce both acid and amine impurities to not detected levels.[1][2] |
| Poor yield after recrystallization. | Suboptimal solvent ratios or precipitation conditions. | - Carefully control the rate of addition of the anti-solvent (e.g., water) to the methanol solution to ensure gradual precipitation and maximize crystal formation.[1] - Ensure the mixture is stirred adequately at a controlled temperature (e.g., 25-30°C) during precipitation.[1][2] |
| Inconsistent HPLC results. | Improper sample preparation or non-optimized HPLC method. | - Use a validated HPLC method. A common method utilizes a Kinetex Biphenyl column (250 x 4.6 mm, 5u) with a gradient elution of acetonitrile and an aqueous perchloric acid buffer at a wavelength of 210 nm and a column temperature of 35°C.[1][2] - Ensure the diluent is appropriate, for example, a mixture of acetonitrile and water.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the target purity for high-purity this compound?
A1: Purity levels of up to 99.83% have been reported for this compound after purification.[1][2]
Q2: What are the common impurities encountered during the purification of Atogepant?
A2: Common impurities include diastereomers, acid impurity, amine impurity, and acetyl impurity.[1] Other potential impurities that can be monitored include des-alkyl, ala-amide, and ester impurities.[1]
Q3: What is a reliable method for reducing diastereomeric impurities?
A3: A recrystallization procedure from a methanol/water solvent system has been shown to be effective in reducing the diastereomeric impurity to as low as 0.05%.[1][2]
Q4: Can you provide a general purification protocol to achieve high purity?
A4: A widely used protocol involves dissolving the crude Atogepant in methanol, filtering to remove particulate matter, followed by the controlled addition of water to precipitate the purified this compound. The resulting solid is then filtered, washed with a methanol/water mixture, and dried.[1][2]
Q5: How can I confirm the purity of my Atogepant sample?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Atogepant. A validated method with a suitable column, mobile phase, and detector is essential for accurate results.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on purity and impurity levels of this compound before and after a specific purification step as reported in the literature.
Table 1: Purity and Impurity Profile Before and After Refined Purification
| Parameter | Before Purification | After Purification |
| Purity by HPLC | 99.11%[1][2] | 99.83%[1][2] |
| Diastereomer Impurity | 0.26%[1][2] | 0.05%[1][2] |
| Acid Impurity | 0.01%[1][2] | Not Detected[1][2] |
| Amine Impurity | 0.01%[1][2] | Not Detected[1][2] |
| Acetyl Impurity | 0.15%[1][2] | 0.01%[1][2] |
Experimental Protocols
Protocol 1: Recrystallization for High-Purity this compound
This protocol describes a method to achieve high purity of this compound.[1][2]
-
Dissolution: Dissolve the Atogepant material (e.g., with a purity of 99.11%) in methanol (e.g., 1500 ml for a given batch).
-
Filtration: Filter the solution to remove any particulate matter and wash the filter with methanol.
-
Solvent Removal: Distill off the solvent completely from the filtrate.
-
Redissolution: Add fresh methanol (e.g., 500 ml) to the obtained compound at 25-30°C and stir.
-
Precipitation: Slowly add water (e.g., 2000 ml) to the methanol solution at 25-30°C and continue stirring.
-
Isolation: Filter the precipitated solid.
-
Washing: Wash the solid with a mixture of methanol and water.
-
Drying: Dry the purified compound to obtain the final high-purity Atogepant.
Protocol 2: HPLC Method for Purity Analysis
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of Atogepant and its related substances.[1][2]
-
Apparatus: A liquid chromatograph equipped with a variable wavelength UV detector.
-
Column: Kinetex Biphenyl, 250 x 4.6 mm, 5µm (or equivalent).
-
Wavelength: 210 nm.
-
Column Temperature: 35°C.
-
Elution: Gradient.
-
Diluent: Acetonitrile: Water.
-
Needle Wash: Diluent.
-
Buffer: Aqueous perchloric acid solution.
-
Mobile Phase A: Buffer.
-
Mobile Phase B: Acetonitrile: Buffer.
Visualizations
Caption: Experimental workflow for the purification of Atogepant.
Caption: Troubleshooting logic for Atogepant purification.
References
Validation & Comparative
Comparative analysis of (3R,5R,6S)-Atogepant and other gepants (rimegepant, ubrogepant)
A deep dive into the pharmacology, efficacy, and safety of three leading CGRP receptor antagonists for researchers and drug development professionals.
The landscape of migraine treatment has been significantly reshaped by the advent of calcitonin gene-related peptide (CGRP) receptor antagonists, known as gepants. This guide provides a comprehensive comparative analysis of three prominent oral gepants: (3R,5R,6S)-Atogepant, Rimegepant (B610484), and Ubrogepant (B612305). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, clinical performance, and underlying experimental data.
Introduction to Gepants
Gepants represent a class of small molecule CGRP receptor antagonists. CGRP is a neuropeptide implicated in the pathophysiology of migraine, contributing to vasodilation and pain signal transmission. By blocking the CGRP receptor, gepants can effectively alleviate or prevent migraine attacks. Unlike triptans, another class of migraine medication, gepants do not cause vasoconstriction, making them a safer option for patients with cardiovascular conditions.[1][2]
This compound , marketed as Qulipta, is the first and only oral CGRP antagonist specifically developed for the preventive treatment of episodic migraine.[3] Rimegepant (Nurtec ODT) is approved for both the acute treatment of migraine and the preventive treatment of episodic migraine.[4][5] Ubrogepant (Ubrelvy) is indicated for the acute treatment of migraine with or without aura.[6][7]
Mechanism of Action: Targeting the CGRP Pathway
All three gepants share a common mechanism of action: competitive antagonism of the CGRP receptor.[3][4][6] The activation of the trigeminal nervous system during a migraine attack leads to the release of CGRP. CGRP then binds to its receptors on various cells, including those in the trigeminal ganglion and meningeal arteries, leading to vasodilation and neurogenic inflammation, which are key contributors to migraine pain. By blocking the CGRP receptor, atogepant (B605675), rimegepant, and ubrogepant inhibit these downstream effects.
References
- 1. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurologytoday.aan.com [neurologytoday.aan.com]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. neurologylive.com [neurologylive.com]
- 6. sciencealert.com [sciencealert.com]
- 7. Comparative efficacy, quality of life, safety, and tolerability of atogepant and rimegepant in migraine prevention: A matching-adjusted indirect comparison analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of (3R,5R,6S)-Atogepant in chronic vs. episodic migraine models
(3R,5R,6S)-Atogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant therapeutic agent for the preventive treatment of both episodic and chronic migraine. This guide provides a comprehensive comparison of its efficacy in these two distinct migraine models, supported by data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Atogepant's performance.
Mechanism of Action
Atogepant (B605675) functions by blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.[1] During a migraine attack, CGRP levels are elevated, contributing to vasodilation, neurogenic inflammation, and pain transmission.[1][2] By antagonizing the CGRP receptor, Atogepant mitigates these effects, leading to a reduction in migraine frequency and severity.[1] The drug is primarily metabolized by CYP3A4 and has a half-life of approximately 11 hours.[3]
Comparative Efficacy in Clinical Trials
The efficacy of Atogepant has been rigorously evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials for both episodic and chronic migraine. The primary endpoint in these studies was the change from baseline in mean monthly migraine days (MMDs).
Table 1: Comparison of Atogepant Efficacy in Chronic vs. Episodic Migraine
| Feature | Chronic Migraine (PROGRESS Trial) | Episodic Migraine (ADVANCE Trial) | Episodic Migraine (ELEVATE Trial - Treatment-Resistant) |
| Population | Adults with ≥15 headache days and ≥8 migraine days per month.[4] | Adults with 4-14 migraine days per month.[5] | Adults with episodic migraine who failed 2-4 oral preventive medications.[6][7] |
| Dosage | 60 mg QD & 30 mg BID | 10 mg, 30 mg, 60 mg QD | 60 mg QD |
| Primary Endpoint | Change from baseline in mean MMDs over 12 weeks.[8] | Change from baseline in mean MMDs over 12 weeks.[5] | Change from baseline in mean MMDs over 12 weeks.[7] |
| Reduction in MMDs (Atogepant vs. Placebo) | -6.9 (60 mg QD) vs. -5.1[8] | -3.7 to -4.2 (all doses) vs. -2.5[5] | -4.2 vs. -1.9[6][9] |
| ≥50% Reduction in MMDs (Atogepant vs. Placebo) | 41.8% (60 mg QD) vs. 24.9%[10] | 56-61% (all doses) vs. 29% | 50.6% vs. 18.0%[9] |
| Change in Mean Monthly Headache Days (Atogepant vs. Placebo) | -7.1 (60 mg QD) vs. -5.1[11] | -3.9 to -4.0 (all doses) vs. -2.5 | Significant improvement vs. placebo.[9] |
| Change in Acute Medication Use Days (Atogepant vs. Placebo) | -6.9 (60 mg QD) vs. -4.3[11] | -3.7 to -3.9 (all doses) vs. -2.4 | Significant improvement vs. placebo.[9] |
Experimental Protocols
The clinical trials for Atogepant followed rigorous, well-defined protocols to ensure the validity and reliability of the findings.
PROGRESS Trial (Chronic Migraine):
-
Inclusion Criteria: Adults aged 18-80 with a history of chronic migraine for at least one year, experiencing ≥15 headache days and ≥8 migraine days per month during the 28-day baseline period.[4]
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[8] Participants were randomized to receive atogepant 60 mg once daily, 30 mg twice daily, or placebo.[8]
-
Data Collection: Participants maintained a daily electronic diary to record headache and migraine episodes.[4]
ADVANCE Trial (Episodic Migraine):
-
Inclusion Criteria: Adults with a history of 4 to 14 migraine days per month.[5]
-
Design: A 12-week, randomized, double-blind, placebo-controlled trial.[5] Participants were randomized to receive atogepant 10 mg, 30 mg, 60 mg once daily, or placebo.[5]
-
Data Collection: Daily electronic diaries were used to track migraine and headache days.[12]
ELEVATE Trial (Treatment-Resistant Episodic Migraine):
-
Inclusion Criteria: Adults with episodic migraine (4-14 migraine days per month) who had previously failed two to four classes of oral preventive medications.[6][7]
-
Design: A 12-week, randomized, double-blind, placebo-controlled trial.[6] Participants were randomized to receive atogepant 60 mg once daily or placebo.[6]
-
Data Collection: Similar to other trials, daily electronic diaries were utilized for recording migraine and headache frequency.[13]
Preclinical Models
Preclinical animal models have been instrumental in elucidating the role of CGRP in migraine pathophysiology and the mechanism of action of CGRP receptor antagonists like Atogepant.[14] These models often involve the administration of substances like nitroglycerin to induce migraine-like symptoms or the direct stimulation of the trigeminal ganglion.[14][15] Studies in these models have demonstrated that CGRP receptor antagonists can inhibit trigeminal nerve activation and prevent the subsequent vasodilation and neurogenic inflammation associated with migraine.[16][17] For instance, in a rat model, the CGRP receptor antagonist olcegepant (B1677202) was shown to attenuate nitroglycerin-induced trigeminal hyperalgesia.[15]
Conclusion
The collective data from clinical trials demonstrate that this compound is an effective preventive treatment for both chronic and episodic migraine. While the absolute reduction in mean monthly migraine days is numerically greater in the chronic migraine population, which is expected given their higher baseline frequency, the treatment effect versus placebo is robust and clinically meaningful across both migraine subtypes. Notably, Atogepant has also shown efficacy in a difficult-to-treat population of episodic migraine patients who have not responded to previous preventive treatments. The consistent safety and tolerability profile across trials further supports its role as a valuable therapeutic option in the management of migraine.[6][8] Future research may explore the long-term efficacy and safety of Atogepant and its comparative effectiveness against other preventive migraine treatments.
References
- 1. What is the mechanism of Atogepant? [synapse.patsnap.com]
- 2. Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Time course of efficacy of atogepant for the preventive treatment of migraine: Results from the randomized, double-blind ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Atogepant for the preventive treatment of chronic migraine (PROGRESS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. neurology.org [neurology.org]
- 11. Efficacy of Atogepant in Chronic Migraine With and Without Acute Medication Overuse in the Randomized, Double-Blind, Phase 3 PROGRESS Trial - INOVPAIN 2.0 [fhu.inovpain.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. AbbVie reports positive results from trial of atogepant for migraine [clinicaltrialsarena.com]
- 14. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 17. Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (3R,5R,6S)-Atogepant and CGRP Monoclonal Antibodies in Migraine Prevention
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of calcitonin gene-related peptide (CGRP) antagonists has revolutionized the preventive treatment of migraine. This guide provides a detailed head-to-head comparison of two major classes of these therapies: the oral small molecule CGRP receptor antagonist, (3R,5R,6S)-Atogepant, and the injectable CGRP monoclonal antibodies (mAbs). This comparison is based on an extensive review of clinical trial data, network meta-analyses, and real-world evidence.
Executive Summary
This compound, an oral gepant, and the CGRP monoclonal antibodies (erenumab, fremanezumab, galcanezumab, and eptinezumab) have demonstrated significant efficacy and favorable tolerability in the preventive treatment of episodic and chronic migraine. While direct head-to-head clinical trials are currently lacking, indirect comparisons through network meta-analyses and real-world studies provide valuable insights for the scientific community.
Atogepant offers the convenience of oral administration, a relatively short half-life, and a favorable benefit-risk profile comparable to CGRP mAbs. CGRP monoclonal antibodies provide the advantage of less frequent dosing (monthly, quarterly, or even less frequent with future developments) and have a well-established efficacy and safety profile from numerous large-scale clinical trials.
This guide will delve into their mechanisms of action, comparative efficacy and safety profiles supported by quantitative data, and the detailed methodologies of their pivotal clinical trials.
Mechanism of Action: Targeting the CGRP Pathway
Both Atogepant and CGRP monoclonal antibodies modulate the CGRP pathway, a key player in the pathophysiology of migraine. However, their specific mechanisms of action differ, which may have implications for their clinical profiles.
This compound is a small molecule antagonist that competitively blocks the CGRP receptor.[1][2] By binding to the receptor, it prevents CGRP from initiating the downstream signaling cascade that leads to vasodilation and neurogenic inflammation, key events in a migraine attack.
CGRP monoclonal antibodies are large protein molecules that target either the CGRP ligand itself or the CGRP receptor.[3]
-
Erenumab is the only mAb that targets the CGRP receptor, similar to Atogepant.[4]
-
Fremanezumab, galcanezumab, and eptinezumab bind directly to the CGRP ligand, preventing it from interacting with its receptor.[4]
The following diagram illustrates the distinct mechanisms of action:
References
- 1. vjneurology.com [vjneurology.com]
- 2. neurology.org [neurology.org]
- 3. Long-term safety, tolerability, and efficacy of fremanezumab in migraine: A randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Five Anti-calcitonin Gene-related Peptide Agents for Migraine Prevention: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for (3R,5R,6S)-Atogepant quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of different analytical methodologies for the precise quantification of (3R,5R,6S)-Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine.[1] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for research and quality control purposes.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of Atogepant is contingent on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the desired sample throughput. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique suitable for routine quality control of bulk drug and pharmaceutical formulations. For bioanalytical applications requiring higher sensitivity and selectivity, such as the analysis of plasma samples, Liquid Chromatography with Tandem Mass Spectrometry is the method of choice.
The following tables summarize the key performance characteristics of published HPLC and LC-MS/MS methods for the quantification of Atogepant.
Table 1: HPLC Method Performance Characteristics
| Parameter | Method 1[1] | Method 2[2] |
| Linearity Range | 20 - 120 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | 1.000 |
| Limit of Detection (LOD) | 0.125 µg/mL | 0.050 µg/mL |
| Limit of Quantification (LOQ) | 0.413 µg/mL | 0.165 µg/mL |
| Accuracy (% Recovery) | 98.63 - 99.82% | 100% |
| Precision (%RSD) | Intraday: 0.20, Interday: 0.24 | Not explicitly stated |
| Retention Time | 5.35 min | 2.860 min |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Method 3[3][4] |
| Linearity Range | 15 - 600 ng/mL |
| Matrix | Human Plasma |
| Extraction Method | Protein Precipitation followed by Liquid-Liquid Extraction |
| Analysis Time | < 5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 604 → 147 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method 1[1]
This stability-indicating HPLC method is suitable for the quantification of Atogepant in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Waters Spherisorb ODS2 C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile (B52724), and triethylamine (B128534) in the ratio of 55:40:5 (v/v/v).
-
Flow Rate: 1.0 mL/min (Isocratic elution)
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation: A standard stock solution of 1000 µg/mL is prepared by dissolving 10 mg of Atogepant in 10 mL of methanol. Working standard solutions of different concentrations (20, 40, 60, 80, 100, and 120 µg/mL) are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation (for tablets): An amount of powdered tablet equivalent to 50 mg of Atogepant is dissolved in 50 mL of the solvent with the aid of sonication. The solution is then filtered through a 0.45 µm membrane filter and diluted appropriately for analysis.
High-Performance Liquid Chromatography (HPLC) Method 2[2]
This RP-HPLC method is designed for the estimation of Atogepant in bulk and pharmaceutical formulations and has been applied to dissolution studies.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: WATERS C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of K2HPO4 buffer and Methanol in the ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min (Isocratic elution)
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: A standard stock solution of 600 µg/mL is prepared by dissolving 60 mg of Atogepant in 100 mL of diluent. Working standard solutions are prepared by appropriate dilution of the stock solution.
-
Sample Preparation: Not detailed in the provided information.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method 3[3][4]
This highly sensitive and selective LC-MS/MS method is validated for the simultaneous quantification of Atogepant and Ubrogepant in human plasma.
-
Instrumentation: A Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01% NH3 in 2 mM ammonium (B1175870) formate (B1220265) (pH 6.4) and acetonitrile in the ratio of 45:55 (v/v).
-
Flow Rate: 0.4 mL/min (Isocratic elution)
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Atogepant: m/z 604 → 147
-
-
Sample Preparation (from human plasma):
-
Protein Precipitation: Plasma samples are treated with acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using dichloromethane.
-
Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in methanol for injection into the LC-MS/MS system.
-
Visualizations
Atogepant's Mechanism of Action: CGRP Signaling Pathway
Caption: Atogepant blocks the CGRP receptor, inhibiting migraine pain signals.
Cross-Validation Workflow for Analytical Methods
Caption: A logical workflow for the cross-validation of analytical methods.
References
In vivo validation of (3R,5R,6S)-Atogepant's target engagement and receptor occupancy
(3R,5R,6S)-Atogepant, an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a key player in the preventive treatment of migraine. Its efficacy hinges on its ability to engage and block CGRP receptors, a critical mechanism in migraine pathophysiology. This guide provides an in-depth comparison of atogepant's in vivo target engagement and receptor occupancy with other CGRP receptor antagonists, supported by experimental data and detailed methodologies.
Atogepant (B605675) demonstrates high-affinity binding and potent antagonism of the human CGRP receptor.[1][2] In vivo studies have been crucial in validating its mechanism of action and establishing its pharmacological profile. These studies primarily rely on animal models that mimic aspects of migraine pathology and on pharmacodynamic assessments in both animals and humans.[1][2]
CGRP Signaling Pathway in Migraine
The calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine.[3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation, neurogenic inflammation, and pain signal transmission. Atogepant exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting these downstream effects.
In Vivo Validation of Target Engagement
Two key preclinical models have been instrumental in demonstrating Atogepant's in vivo target engagement: the capsaicin-induced dermal vasodilation (CIDV) model and the nitroglycerin (NTG)-induced allodynia model.
Capsaicin-Induced Dermal Vasodilation (CIDV) Model
The CIDV model is a well-established pharmacodynamic assay used to assess the in vivo activity of CGRP receptor antagonists. Topical application of capsaicin (B1668287) activates sensory nerves to release CGRP, leading to localized vasodilation and increased dermal blood flow. The ability of a CGRP antagonist to inhibit this response serves as a direct measure of its target engagement.
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation (CIDV)
-
Subjects: Rhesus monkeys or human volunteers.
-
Capsaicin Application: A solution of capsaicin is applied topically to a designated area on the skin, typically the forearm.
-
Blood Flow Measurement: Dermal blood flow is quantified using laser Doppler imaging before and after capsaicin application.
-
Drug Administration: Atogepant or another CGRP antagonist is administered orally or intravenously prior to capsaicin application.
-
Assessment: The percentage inhibition of the capsaicin-induced increase in dermal blood flow is calculated to determine the efficacy of the antagonist.
In vivo studies using the CIDV model have demonstrated a potent, concentration-dependent effect of atogepant. In rhesus monkeys, atogepant showed a mean effective concentration to inhibit 50% of the capsaicin effect (EC50) of 1.04 nM. In humans, the EC50 was 1.51 nM, with an estimated EC90 of 13.6 nM.
Nitroglycerin (NTG)-Induced Allodynia Model
The administration of nitroglycerin (NTG), a nitric oxide donor, can induce migraine-like symptoms, including allodynia (pain from a stimulus that does not normally provoke pain), in both humans and rodents. This model is used to evaluate the potential of drug candidates to block the central and peripheral sensitization associated with migraine.
Experimental Protocol: Nitroglycerin (NTG)-Induced Allodynia
-
Subjects: Typically rats or mice.
-
NTG Administration: Nitroglycerin is administered systemically, usually via intraperitoneal or subcutaneous injection.
-
Allodynia Assessment: Mechanical or thermal sensitivity is measured at baseline and at various time points after NTG administration. This is often done using von Frey filaments (for mechanical allodynia) or a hot/cold plate (for thermal allodynia).
-
Drug Administration: Atogepant or a comparator drug is administered prior to or after NTG injection.
-
Assessment: The ability of the drug to prevent or reverse the NTG-induced decrease in pain threshold is quantified.
Atogepant has been shown to dose-dependently inhibit facial allodynia in the rat nitroglycerin model, further confirming its in vivo target engagement and potential as a migraine preventive therapy.
Receptor Occupancy
Direct in vivo receptor occupancy studies for atogepant using techniques like Positron Emission Tomography (PET) have not been extensively published. However, studies on other "gepants" provide valuable insights into the likely receptor occupancy profile of this class of drugs.
A PET imaging study with the CGRP receptor antagonist telcagepant (B1682995) revealed that at clinically effective doses, there was only low receptor occupancy (4% - 10%) in the brain. Moderate receptor occupancy (43-58%) was only achieved at supratherapeutic doses. These findings suggest that high central CGRP receptor occupancy may not be necessary for the clinical efficacy of gepants in migraine treatment, and that their primary site of action is likely peripheral, outside the blood-brain barrier. This is consistent with the understanding that atogepant has limited brain penetration.
Comparative Data of CGRP Receptor Antagonists
The following tables summarize key in vivo and clinical data for atogepant in comparison to other oral CGRP receptor antagonists.
Table 1: In Vivo Pharmacodynamic and Pharmacokinetic Comparison
| Parameter | Atogepant | Ubrogepant | Rimegepant | Zavegepant |
| Target | CGRP Receptor | CGRP Receptor | CGRP Receptor | CGRP Receptor |
| CIDV EC50 (Human) | 1.51 nM | 23 nM (estimated EC90) | Not reported | Not reported |
| Half-life (t½) | ~11 hours | ~5-7 hours | ~11 hours | ~2.5 - 19 hours (route dependent) |
| Time to Peak (Tmax) | ~2 hours | ~1.5 hours | ~1.5 hours | ~30 minutes (intranasal) |
Table 2: Clinical Efficacy Comparison in Episodic Migraine Prevention
| Parameter | Atogepant (60 mg once daily) | Rimegepant (75 mg every other day) |
| Change in Mean Monthly Migraine Days (Weeks 1-12) | -2.49 days | -0.81 days |
| Change in Mean Monthly Acute Medication Use Days (Weeks 1-12) | -3.0 days | -1.16 days |
| ≥50% Responder Rate (Base Case) | 64.9% | 51.8% |
Note: Data is derived from different clinical trials and should be interpreted with caution due to potential differences in study design and patient populations.
Conclusion
The in vivo validation of this compound's target engagement is well-supported by preclinical models such as the capsaicin-induced dermal vasodilation and nitroglycerin-induced allodynia assays. These studies demonstrate a potent and dose-dependent inhibition of CGRP-mediated effects. While direct in vivo receptor occupancy data for atogepant is limited, evidence from other gepants suggests that a peripheral mechanism of action with low central receptor occupancy is sufficient for clinical efficacy. Comparative data from clinical trials indicate that atogepant is an effective preventive treatment for migraine, with a distinct pharmacokinetic profile compared to other available CGRP receptor antagonists. These findings underscore the successful translation of atogepant's preclinical pharmacology to clinical benefit for individuals with migraine.
References
- 1. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atogepant? [synapse.patsnap.com]
Comparative pharmacokinetics and pharmacodynamics of different Atogepant stereoisomers
Despite the stereochemical complexity inherent in the Atogepant molecule, a comprehensive, publicly available dataset directly comparing the pharmacokinetic and pharmacodynamic profiles of its different stereoisomers is currently lacking. Preclinical and clinical development has focused exclusively on the single, optimized stereoisomer approved for the preventive treatment of migraine. This guide, therefore, summarizes the well-established properties of the approved Atogepant and discusses the critical role of stereochemistry in its therapeutic activity, drawing parallels from related compounds in the CGRP antagonist class.
Atogepant, a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, possesses multiple chiral centers, giving rise to a number of potential stereoisomers. The specific three-dimensional arrangement of atoms in the approved drug molecule is crucial for its high-affinity binding to the CGRP receptor and subsequent therapeutic efficacy. While the synthesis of Atogepant inherently produces various stereoisomers, the final drug product is a single, purified enantiomer/diastereomer, selected for its optimal pharmacological profile.
Pharmacodynamic Profile of Approved Atogepant
The approved stereoisomer of Atogepant effectively blocks the CGRP signaling pathway, which is known to be a key player in the pathophysiology of migraine.
CGRP Receptor Antagonism
Atogepant is a competitive antagonist at the CGRP receptor.[1] In vitro studies have demonstrated its high binding affinity and potent inhibition of CGRP-stimulated cAMP production.[1]
Below is a diagram illustrating the CGRP signaling pathway and the mechanism of action of Atogepant.
Pharmacokinetic Profile of Approved Atogepant
The pharmacokinetic properties of the approved Atogepant stereoisomer are well-characterized, demonstrating its suitability for once-daily oral administration for migraine prevention.
| Parameter | Value | Reference |
| Absorption | ||
| Tmax (median) | ~2 hours | [2] |
| Distribution | ||
| Protein Binding | High | |
| Metabolism | ||
| Primary Pathway | Hepatic (CYP3A4) | [2] |
| Elimination | ||
| Half-life (t½) | ~11 hours | [2] |
| Route of Excretion | Primarily feces | [2] |
The Importance of Stereochemistry in CGRP Receptor Antagonists
While specific data for Atogepant isomers is unavailable, research on other CGRP receptor antagonists highlights the profound impact of stereochemistry on pharmacological activity. For instance, a study on diastereomeric macrocyclic CGRP antagonists revealed that reversing the stereochemistry of a single spiro center resulted in a completely different binding mode to the CGRP receptor. This demonstrates the high degree of stereoselectivity of the CGRP receptor and underscores the importance of selecting the optimal stereoisomer during drug development to ensure maximal potency and efficacy.
Experimental Protocols for Stereoisomer Comparison
To comparatively evaluate the pharmacokinetic and pharmacodynamic properties of different Atogepant stereoisomers, a series of in vitro and in vivo experiments would be necessary.
In Vitro Pharmacodynamics: CGRP Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonist potency of each stereoisomer at the human CGRP receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor are cultured under standard conditions.
-
Radioligand Binding Assay:
-
Cell membranes are incubated with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of each Atogepant stereoisomer.
-
The amount of bound radioligand is measured to determine the half-maximal inhibitory concentration (IC50) for each isomer, from which the binding affinity (Ki) can be calculated.
-
-
cAMP Functional Assay:
-
Whole cells are pre-incubated with varying concentrations of each stereoisomer.
-
Cells are then stimulated with a fixed concentration of CGRP to induce cyclic adenosine (B11128) monophosphate (cAMP) production.
-
The intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF or ELISA).
-
The half-maximal inhibitory concentration (IC50) for the inhibition of CGRP-induced cAMP production is determined for each isomer.
-
The following diagram outlines a typical experimental workflow for such in vitro comparisons.
In Vivo Pharmacokinetics
Objective: To characterize the absorption, distribution, metabolism, and elimination (ADME) profiles of each stereoisomer in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for initial pharmacokinetic screening.
-
Dosing: Each stereoisomer is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of each stereoisomer are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Conclusion
While the specific comparative data for Atogepant stereoisomers remains proprietary or unpublished, the extensive characterization of the approved drug provides a solid foundation for understanding its therapeutic role. The principles of stereochemistry in drug design and the example from other CGRP antagonists strongly suggest that the selected Atogepant stereoisomer possesses a superior pharmacokinetic and pharmacodynamic profile compared to its other isomeric forms. Future disclosures of preclinical data could provide a more complete picture of the structure-activity relationships within this potent class of migraine prophylactic agents.
References
Comparative Analysis of Atogepant's Binding Kinetics with other CGRP Antagonists
A comprehensive guide for researchers and drug development professionals on the binding characteristics of small molecule CGRP receptor antagonists.
This guide provides a detailed comparison of the binding kinetics of (3R,5R,6S)-Atogepant to the Calcitonin Gene-Related Peptide (CGRP) receptor against other commercially available CGRP antagonists, namely rimegepant, ubrogepant (B612305), and zavegepant. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and development efforts within the field of migraine therapeutics.
Introduction to CGRP Antagonists and their Mechanism of Action
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1] When released, CGRP binds to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which is a G-protein coupled receptor.[2] This interaction triggers a signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), leading to vasodilation and neurogenic inflammation, key events in migraine attacks.[2][3]
CGRP receptor antagonists, also known as "gepants," are a class of small molecules that competitively block the CGRP receptor, thereby preventing the binding of CGRP and inhibiting its downstream effects.[4] This mechanism of action has proven effective in both the acute and preventive treatment of migraine.
Comparative Binding Kinetics of CGRP Antagonists
The efficacy and duration of action of CGRP antagonists are intrinsically linked to their binding kinetics at the CGRP receptor. Key parameters include the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). A lower K_d_ value indicates a higher binding affinity. The residence time of a drug at its receptor, which is inversely related to the dissociation rate (1/k_off_), is a critical factor for sustained pharmacological effect.
Below is a summary of the reported binding kinetics for atogepant (B605675) and other leading CGRP antagonists.
| Compound | Binding Affinity (K_i_, nM) | Functional Potency (IC_50_, nM) | Equilibrium Dissociation Constant (K_d_, nM) | Association Rate (k_on_, M⁻¹min⁻¹) | Dissociation Rate (k_off_, min⁻¹) |
| This compound | 0.015 - 0.026 | 0.026 | 0.03 | 6.7 x 10⁸ | 0.03 |
| Rimegepant | ~0.027 | 0.14 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Ubrogepant | 0.067 - 0.070 | 0.08 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Zavegepant | High Affinity | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data is compiled from various preclinical studies. Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions. Rimegepant and ubrogepant are described as high-affinity, competitive antagonists, though their specific association and dissociation rates were not detailed in the reviewed literature. Zavegepant is also characterized by its high affinity for the CGRP receptor.
Experimental Protocols
The binding kinetics data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
This technique is used to determine the affinity (K_i_ or K_d_) of a compound for a receptor.
Objective: To measure the direct interaction of a radiolabeled ligand with the CGRP receptor and the ability of a test compound (e.g., atogepant) to compete for this binding.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or HEK293 cells transfected with CLR and RAMP1) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CGRP receptor ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of the unlabeled antagonist.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The binding affinity (K_i_) is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_ of the ligand). To determine k_on_ and k_off_, association and dissociation experiments are performed by measuring binding at different time points.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the CGRP receptor.
Objective: To quantify the functional potency (IC_50_) of a CGRP antagonist by measuring its ability to block CGRP-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human CGRP receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC_50_) is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CGRP Signaling Pathway and Mechanism of Antagonist Action.
Caption: Workflow of a Radioligand Binding Assay.
Conclusion
This compound exhibits high affinity and potent antagonism at the human CGRP receptor, characterized by a rapid association and a relatively slow dissociation rate, suggesting a prolonged receptor occupancy. While direct comparative kinetic data (k_on_, k_off_) for other gepants are not as readily available, their reported high affinities (low nanomolar to sub-nanomolar K_i_ and IC_50_ values) place them in a similar class of potent CGRP receptor antagonists. The subtle differences in their binding kinetics may contribute to variations in their clinical profiles, including efficacy, duration of action, and dosing regimens. The experimental protocols described provide a foundation for standardized in vitro characterization of novel CGRP antagonists. Further head-to-head kinetic studies would be beneficial for a more definitive comparative assessment.
References
- 1. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determinants of Improved CGRP Peptide Binding Kinetics Revealed by Enhanced Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Validating patient-reported outcomes from clinical trials with preclinical efficacy data for Atogepant
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical efficacy data and patient-reported outcomes from clinical trials of Atogepant (B605675), a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. By juxtaposing the laboratory findings with clinical results, we aim to offer a clearer understanding of Atogepant's therapeutic potential and its translational value from bench to bedside.
Atogepant's Mechanism of Action: Targeting the CGRP Pathway
Atogepant is a small molecule antagonist of the CGRP receptor.[1][2] CGRP is a neuropeptide implicated in the pathophysiology of migraine, playing a key role in pain transmission and vasodilation.[3][4] By blocking the CGRP receptor, Atogepant inhibits the downstream effects of CGRP, thereby preventing migraine attacks.[3]
Figure 1: Simplified signaling pathway of Atogepant's mechanism of action.
Preclinical Efficacy of Atogepant
Atogepant has demonstrated potent and selective antagonist activity at the human CGRP receptor in in vitro and in vivo preclinical models.
In Vitro Receptor Binding and Potency
| Parameter | Value | Cell Line | Reference |
| Ki (human CGRP receptor) | 0.015 ± 0.002 nM | Cloned human CGRP receptors | [5] |
| Ki (native human CGRP receptor) | 0.026 ± 0.005 nM | Native human CGRP receptors | [5] |
| IC50 (cAMP inhibition) | 0.026 nM | HEK293 cells | [5] |
In Vivo Animal Models
1. Rat Nitroglycerin-Induced Facial Allodynia Model: This model is used to assess trigeminal sensitization, a key feature of migraine. Nitroglycerin (NTG) administration induces a state of heightened sensitivity to touch in the facial area of rats.
| Atogepant Dose | Outcome | Reference |
| 3 - 30 mg/kg | Dose-dependent inhibition of facial allodynia | [6] |
2. Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model: This model evaluates the ability of a drug to block CGRP-mediated vasodilation. Capsaicin is applied to the skin to induce the release of CGRP from sensory nerves, leading to localized vasodilation.
| Atogepant Concentration | Outcome | Reference |
| EC50 (Rhesus Monkey) | 1.04 nM | [5] |
| EC50 (Human) | 1.51 nM | [5] |
| EC90 (Human) | 13.6 nM | [1][5] |
Clinical Validation: Patient-Reported Outcomes
The efficacy of Atogepant in preventing migraine has been evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials, such as the ADVANCE and PROGRESS studies. These trials included various patient-reported outcome (PRO) measures to assess the impact of Atogepant on the quality of life of individuals with migraine.
Key Patient-Reported Outcome Measures
-
Migraine-Specific Quality of Life Questionnaire (MSQ): Measures the impact of migraine on a person's daily functioning across three domains: Role Function-Restrictive (RFR), Role Function-Preventive (RFP), and Emotional Function (EF).
-
Activity Impairment in Migraine–Diary (AIM-D): A daily diary that assesses the impact of migraine on the performance of daily activities and physical impairment.
-
Headache Impact Test (HIT-6): A questionnaire that measures the impact of headaches on a person's life.
Summary of Patient-Reported Outcomes from the ADVANCE Trial (Episodic Migraine)
| Outcome Measure | Atogepant 10 mg (n=214) | Atogepant 30 mg (n=223) | Atogepant 60 mg (n=222) | Placebo (n=214) | Reference |
| MSQ RFR Domain Score (Change from Baseline at Week 12) | +9.9 | +10.1 | +10.8 | - | [6] |
| AIM-D Performance of Daily Activities Domain Score (Change from Baseline) | -1.19 | -2.54 | -3.32 | - | [6] |
| AIM-D Physical Impairment Domain Score (Change from Baseline) | -1.08 | -1.99 | -2.46 | - | [6] |
| Reduction in Monthly Migraine Days (Change from Baseline) | -3.1 to -3.9 | -3.1 to -3.9 | -3.1 to -3.9 | -1.6 | [4] |
Note: All Atogepant groups showed statistically significant improvements compared to placebo for the MSQ RFR domain. For the AIM-D domains, the 30 mg and 60 mg doses showed statistically significant improvements over placebo.
Summary of Patient-Reported Outcomes from the PROGRESS Trial (Chronic Migraine)
The PROGRESS trial also demonstrated significant improvements in patient-reported outcomes for individuals with chronic migraine treated with Atogepant.
Experimental Protocols
Rat Nitroglycerin-Induced Facial Allodynia Model
Objective: To assess the ability of Atogepant to reverse trigeminal sensitization.
Methodology:
-
Male Sprague-Dawley rats are used in the study.
-
A baseline tactile sensitivity of the facial region is established using von Frey filaments.
-
Nitroglycerin (10 mg/kg) is administered to induce a state of facial allodynia.[7]
-
Atogepant (at doses of 3, 10, and 30 mg/kg) or vehicle is administered orally.[6]
-
Facial withdrawal thresholds to von Frey filament stimulation are measured at various time points after Atogepant administration to determine the extent of inhibition of allodynia.
Figure 2: Experimental workflow for the rat nitroglycerin-induced facial allodynia model.
Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model
Objective: To evaluate the in vivo potency of Atogepant in blocking CGRP-mediated vasodilation.
Methodology:
-
The study is conducted in rhesus monkeys or healthy human volunteers.
-
A baseline dermal blood flow is measured using laser Doppler imaging.
-
Capsaicin is applied topically to the skin to induce localized vasodilation through the release of CGRP.[8]
-
Atogepant or placebo is administered orally.
-
Dermal blood flow is measured again at various time points after Atogepant administration to quantify the inhibition of the capsaicin-induced vasodilation.[1][5]
Validating Clinical Outcomes with Preclinical Data: A Logical Relationship
The preclinical data for Atogepant provides a strong foundation for the positive patient-reported outcomes observed in clinical trials. The high affinity and potent antagonist activity at the CGRP receptor demonstrated in vitro translate to effective blockade of CGRP-mediated processes in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Time course of efficacy of atogepant for the preventive treatment of migraine: Results from the randomized, double-blind ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of repeated nitroglycerin administrations in rats; modeling migraine-related endpoints and chronification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (3R,5R,6S)-Atogepant: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (3R,5R,6S)-Atogepant for research and development purposes. The information contained herein is based on general principles of chemical waste management. All procedures should be carried out in strict accordance with local, state, and federal regulations. For the disposal of bulk quantities, it is mandatory to use a licensed hazardous waste disposal service. The experimental protocol described is a hypothetical procedure for the treatment of small quantities of Atogepant waste in a laboratory setting and should be thoroughly evaluated on a small scale before implementation.
This compound is a calcitonin gene-related peptide (CGRP) receptor antagonist. As with any pharmaceutical compound, proper disposal is crucial to ensure laboratory safety and prevent environmental contamination. Unused, expired, or contaminated Atogepant and its containers must be treated as chemical waste.
Waste Characterization and Handling
Before disposal, it is essential to characterize the waste stream. Atogepant waste may include:
-
Pure, unused this compound
-
Solutions of Atogepant in various solvents
-
Contaminated personal protective equipment (PPE)
-
Contaminated laboratory glassware and consumables
All waste containing Atogepant should be collected in clearly labeled, sealed, and chemically compatible containers. It is critical to avoid mixing Atogepant waste with other incompatible chemical waste streams.
Hypothetical Experimental Protocol for Small-Scale Degradation
For small quantities of aqueous Atogepant waste generated in a laboratory, a two-step degradation process involving alkaline hydrolysis followed by oxidation can be considered. This procedure aims to break down the complex molecule into smaller, less biologically active components. This protocol is illustrative and must be validated on a small scale before use.
Step 1: Alkaline Hydrolysis
The amide bond in Atogepant can be cleaved under basic conditions.
-
Preparation: In a well-ventilated fume hood, prepare a 2 M solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Setup: Place the aqueous Atogepant waste solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add the 2 M NaOH solution to the Atogepant waste until the pH is greater than 12. Heat the mixture to reflux for several hours. The reaction progress can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the parent compound.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Oxidation
The resulting solution containing the hydrolyzed products, including the piperidine (B6355638) moiety, can then be treated with an oxidizing agent.
-
Oxidation: While stirring, slowly add a sufficient amount of a strong oxidizing agent, such as a 10% solution of sodium hypochlorite (B82951) (bleach), to the cooled reaction mixture. The addition should be done cautiously to control any exothermic reaction.
-
Neutralization: After the oxidation is complete (which can be confirmed by the absence of oxidizable species), neutralize the solution to a pH of approximately 7 using a suitable acid, such as hydrochloric acid (HCl).
-
Final Disposal: The neutralized solution should be disposed of in accordance with local regulations for aqueous chemical waste.
Quantitative Data for Hypothetical Degradation
The following table provides illustrative quantitative parameters for the proposed degradation protocol. These values should be optimized based on the specific concentration of Atogepant in the waste stream.
| Parameter | Value | Unit | Notes |
| Alkaline Hydrolysis | |||
| Atogepant Concentration | < 1 | mg/mL | For higher concentrations, dilute before treatment. |
| NaOH Concentration | 2 | M | Ensure pH > 12. |
| Reaction Temperature | 100 | °C | Reflux conditions. |
| Reaction Time | 4 - 8 | hours | Monitor by HPLC for completion. |
| Oxidation | |||
| Sodium Hypochlorite | 10 | % (w/v) | Add in slight excess. |
| Reaction Temperature | 20 - 30 | °C | Control exotherm with an ice bath if necessary. |
| Reaction Time | 1 - 2 | hours | |
| Neutralization | |||
| Final pH | 6.5 - 8.5 | Adjust with dilute HCl. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Safety Precautions
-
Always work in a well-ventilated area, preferably in a chemical fume hood, when handling Atogepant and any reagents used for its disposal.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Be aware of the hazards associated with the reagents used in the disposal protocol (e.g., corrosive nature of NaOH and HCl, oxidizing properties of sodium hypochlorite).
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
